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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Derivatization of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine

Executive Summary & Pharmacophore Significance The compound 5-(Ethylsulfanyl)-3-methylpyridin-2-amine (C8H12N2S) is a highly specialized, multi-functional heterocyclic building block. It integrates a 2-aminopyridine core...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Significance

The compound 5-(Ethylsulfanyl)-3-methylpyridin-2-amine (C8H12N2S) is a highly specialized, multi-functional heterocyclic building block. It integrates a 2-aminopyridine core—a privileged pharmacophore in medicinal chemistry—with a sterically demanding 3-methyl group and a lipophilic, redox-active 5-ethylsulfanyl (thioether) moiety.

Aminopyridines are ubiquitous in modern drug discovery[1]. Specifically, the 2-aminopyridine scaffold is renowned for its ability to act as a bidentate hydrogen bond donor-acceptor system. In the development of β-secretase (BACE1) inhibitors for Alzheimer's disease, 2-aminopyridines are utilized to bind directly to catalytic aspartic acid residues (Asp32 and Asp228) by displacing tightly bound catalytic water[2]. The inclusion of thioether linkages further enhances the medicinal value of such scaffolds, as thioethers provide tunable lipophilicity and serve as versatile handles for late-stage oxidation, allowing for the fine-tuning of pharmacokinetic profiles[3].

Physicochemical Properties & Structural Causality

Understanding the physicochemical behavior of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine requires a deconstruction of its substituent effects. The table below summarizes its core metrics, followed by a mechanistic explanation of their causality.

PropertyValueCausality / Significance in Drug Design
Molecular Formula C8H12N2S-
Molecular Weight 168.26 g/mol Highly fragment-like; falls well within Lipinski’s Rule of 5.
Exact Mass 168.0721 DaPrimary metric for HRMS validation during synthesis.
pKa (Conjugate Acid) ~6.9 – 7.1Optimized for physiological pH. Modulated by substituent effects (see below).
cLogP (Predicted) ~2.1The ethylsulfanyl group significantly increases lipophilicity compared to bare 2-aminopyridine, enhancing membrane permeability.
TPSA 38.91 ŲLow polar surface area ensures high probability of blood-brain barrier (BBB) penetration.
Causality of pKa Modulation

The basicity of the pyridine nitrogen is a critical parameter for target engagement. Unsubstituted 2-aminopyridine has a widely documented pKa of 6.86[4]. In 5-(Ethylsulfanyl)-3-methylpyridin-2-amine, the pKa is modulated by two competing electronic effects:

  • The 3-Methyl Group: Exerts a positive inductive (+I) effect, increasing electron density on the heterocyclic ring and slightly raising the basicity.

  • The 5-Ethylsulfanyl Group: Exerts a weak electron-withdrawing inductive (-I) effect, which is counterbalanced by mesomeric (+M) electron donation from the sulfur lone pairs into the π -system.

The net result is a stabilized pKa of ~6.9–7.1. This ensures the molecule remains in a dynamic equilibrium of neutral and protonated states at physiological pH (7.4), which is ideal for engaging acidic residues in protein binding pockets without sacrificing passive membrane permeability[2].

Chemical Reactivity & Derivatization Pathways

The reactivity of this scaffold is dictated by the electronic distribution across the pyridine ring. The 2-amino group strongly activates the ring toward electrophilic aromatic substitution (EAS). Because positions 3 and 5 are sterically and electronically blocked by the methyl and ethylsulfanyl groups respectively, EAS occurs exclusively at C6. Furthermore, the thioether is highly susceptible to S-oxidation.

G SM 5-(Ethylsulfanyl)-3-methyl pyridin-2-amine Ox1 Sulfoxide Derivative (-S(=O)Et) SM->Ox1 mCPBA (1.0 eq) -78°C to 0°C Acyl N-Acyl Derivative (Amide Formation) SM->Acyl R-COCl, Pyridine DCM, RT EAS C6-Halogenated Derivative SM->EAS NBS or NCS DMF, 0°C Ox2 Sulfone Derivative (-SO2Et) Ox1->Ox2 mCPBA (excess) RT

Fig 1: Primary synthetic derivatization and metabolic pathways of the aminopyridine scaffold.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, ensuring reproducibility requires protocols that inherently validate their own success through predictable analytical shifts.

Protocol A: Chemoselective S-Oxidation to Sulfoxide

To selectively oxidize the thioether to a sulfoxide without over-oxidizing to the sulfone or N-oxidizing the pyridine ring, strict stoichiometric and thermal control is required.

  • Step 1: Dissolve 5-(Ethylsulfanyl)-3-methylpyridin-2-amine (1.0 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C under inert atmosphere.

  • Step 2: Add a solution of m-CPBA (1.05 eq) in DCM dropwise over 30 minutes.

    • Causality: The cryogenic temperature kinetically favors the oxidation of the highly nucleophilic thioether sulfur over the pyridine nitrogen. Once the sulfoxide forms, its electron-withdrawing nature deactivates the sulfur toward further oxidation.

  • Step 3: Stir for 2 hours, allowing the reaction to gradually warm to 0 °C.

  • Step 4: Quench with saturated aqueous Na2S2O3 to destroy unreacted peroxide, followed by saturated NaHCO3.

  • Self-Validation (LC-MS): The starting material ( m/z [M+H]^+^ 169.1) must disappear, replaced by a single peak at m/z 185.1. The absence of m/z 201.1 confirms that no over-oxidation to the sulfone has occurred.

Protocol B: N-Acylation of the 2-Amino Group
  • Step 1: Dissolve the starting material (1.0 eq) in anhydrous DCM containing Pyridine (3.0 eq) as both a base and nucleophilic catalyst.

  • Step 2: Add the desired Acyl Chloride (1.2 eq) dropwise at 0 °C.

    • Causality: The 2-amino group is significantly less nucleophilic than an aliphatic amine due to the delocalization of its lone pair into the electron-deficient pyridine π -system[1]. Standard peptide coupling reagents (e.g., HATU) often yield poor conversions, necessitating the use of highly reactive acyl chlorides.

  • Step 3: Stir at room temperature for 4 hours.

  • Self-Validation (1H NMR): The broad -NH2 singlet (~5.2 ppm) will disappear. It will be replaced by a highly deshielded amide -NH proton (>8.5 ppm) due to the electron-withdrawing acyl group and the formation of an intramolecular hydrogen bond with the pyridine nitrogen.

Analytical Characterization Signatures

To definitively confirm the identity and purity of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine, the following structural signatures should be observed:

^1^H NMR (400 MHz, DMSO-d6) Predictive Shifts:

  • δ 7.90 ppm (d, 1H): Pyridine C6-H. Highly deshielded by the adjacent heterocyclic nitrogen.

  • δ 7.45 ppm (d, 1H): Pyridine C4-H.

  • δ 5.80 ppm (br s, 2H): Primary amine (-NH2). Exchanges with D2O.

  • δ 2.75 ppm (q, 2H): S-CH2 (Ethyl). The quartet splitting confirms coupling to the adjacent methyl group.

  • δ 2.05 ppm (s, 3H): Pyridine C3-CH3.

  • δ 1.15 ppm (t, 3H): S-CH2-CH3 (Ethyl).

References

  • The Structural Evolution of β-Secretase Inhibitors: A Focus on the Development of Small-Molecule Inhibitors Source: PubMed Central (PMC) / NIH URL:[Link]

  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin Source: MDPI URL:[Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review Source: Science Publishing Group URL:[Link]

  • Synthesis and reactivity of succinylthioimidazolium salts: A unified strategy for the preparation of thioethers Source: eDiss (Georg-August-Universität Göttingen) URL:[Link]

Sources

Exploratory

Comprehensive Evaluation of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine Receptor Binding Affinity: A Technical Guide for nNOS Inhibitor Development

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide Executive Summary The overproduction of nitric oxid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide

Executive Summary

The overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is a well-documented pathological driver in neurodegenerative diseases, cerebral ischemia, and melanoma. The primary challenge in nNOS inhibitor development is achieving high isozyme selectivity—specifically, avoiding the inhibition of endothelial NOS (eNOS), which is critical for cardiovascular homeostasis.

5-(Ethylsulfanyl)-3-methylpyridin-2-amine represents a highly optimized, prototypical fragment within the 2-aminopyridine class of nNOS inhibitors. This whitepaper provides an in-depth technical analysis of its receptor binding affinity, detailing the structural rationale behind its pharmacophore and providing field-proven, self-validating experimental protocols for evaluating its kinetic and functional binding profiles.

Structural Rationale & Pharmacophore Mapping

The 2-aminopyridine scaffold is a privileged pharmacophore in NOS inhibitor design, acting as an arginine mimetic that directly engages the heme active site [1]. The specific substitutions on the 5-(Ethylsulfanyl)-3-methylpyridin-2-amine core are not arbitrary; they are the result of rational structure-based drug design aimed at exploiting minute volumetric differences between NOS isoforms.

  • The 2-Aminopyridine Core: The 2-amino group and the pyridine nitrogen form a critical bidentate hydrogen-bonding network with the highly conserved Glu592 residue (in rat nNOS) and the heme propionate A. This anchors the molecule within the catalytic cleft [2].

  • The 3-Methyl Substitution: The addition of a methyl group at the 3-position provides a steric constraint. It restricts the rotational degrees of freedom of the pyridine ring, forcing the molecule into a bioactive conformation that minimizes entropic penalties upon binding.

  • The 5-Ethylsulfanyl (Ethylthio) Group: This is the primary driver of isozyme selectivity. The polarizable sulfur atom and the lipophilic ethyl chain project deeply into a hydrophobic pocket (flanked by Met336 and Leu337). Because this pocket is slightly larger in nNOS compared to eNOS, the ethylsulfanyl group perfectly displaces a conserved water molecule in nNOS without causing the steric clashes that would occur in the tighter eNOS pocket [3].

G cluster_ligand 5-(Ethylsulfanyl)-3-methylpyridin-2-amine cluster_receptor nNOS Active Site A 2-Amino Group E Glu592 Residue A->E Bidentate H-Bond F Heme Propionate A A->F H-Bond Network B Pyridine Nitrogen B->E H-Bond C 3-Methyl Group G Hydrophobic Pocket C->G Steric Constraint D 5-Ethylsulfanyl Group D->G Water Displacement

Pharmacophore mapping of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine within the nNOS active site.

Experimental Workflows for Affinity Evaluation

To accurately determine the binding affinity and kinetic profile of this compound, researchers must utilize orthogonal, self-validating assay systems. We outline two critical methodologies: the functional Hemoglobin Capture Assay and the biophysical Surface Plasmon Resonance (SPR) assay.

Protocol A: Hemoglobin Capture Assay (Functional Ki​ Determination)

Causality & Rationale: Endpoint assays (like the radiolabeled citrulline assay) are prone to substrate depletion artifacts. The Hemoglobin Capture Assay provides a continuous, real-time spectrophotometric readout. NO produced by the enzyme rapidly oxidizes oxyhemoglobin to methemoglobin, causing an isosbestic shift from 415 nm to 401 nm.

Self-Validation Mechanism: The assay includes a known reference inhibitor (e.g., 7-nitroindazole) as a positive control and calculates a Z'-factor for every microplate to ensure statistical robustness ( Z′>0.6 required).

Step-by-Step Methodology:

  • Reagent Preparation: Purify recombinant human nNOS, eNOS, and iNOS from E. coli expression systems. Prepare bovine oxyhemoglobin by reducing methemoglobin with sodium dithionite, followed by Sephadex G-25 desalting.

  • Assay Mixture Setup: In a 96-well UV-transparent plate, combine 100 mM HEPES (pH 7.4), 10 µM L-arginine, 100 µM NADPH, 0.8 mM CaCl 2​ , 300 U/mL calmodulin, 10 µM tetrahydrobiopterin (H 4​ B), and 3 µM oxyhemoglobin.

  • Inhibitor Titration: Add 5-(Ethylsulfanyl)-3-methylpyridin-2-amine in a 10-point dose-response titration (ranging from 0.1 nM to 100 µM) using DMSO as the vehicle (final DMSO concentration 1%).

  • Reaction Initiation & Monitoring: Initiate the reaction by adding the respective NOS isoform. Monitor the absorbance difference ( A401​−A411​ ) continuously for 10 minutes at 37°C using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Determine the IC 50​ using a four-parameter logistic fit, and convert to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation, accounting for the Km​ of L-arginine for each specific isoform.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Causality & Rationale: While Ki​ provides equilibrium affinity, it fails to capture target residence time ( τ=1/koff​ ), which is a superior predictor of in vivo efficacy. SPR provides label-free, real-time kinetic data.

Self-Validation Mechanism: The protocol utilizes a dual-channel setup. Channel 1 (Fc1) is activated and deactivated without protein to serve as a reference. Channel 2 (Fc2) contains the immobilized nNOS. Subtracting Fc1 from Fc2 eliminates bulk refractive index shifts and non-specific compound binding.

Step-by-Step Methodology:

  • Chip Functionalization: Dock a CM5 dextran sensor chip into the SPR instrument (e.g., Biacore T200). Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Immobilization: Inject recombinant nNOS diluted in 10 mM sodium acetate (pH 5.0) over Fc2 until a target immobilization level of ~3000 Response Units (RU) is achieved. Cap unreacted esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Injection: Prepare serial dilutions of the inhibitor in running buffer (PBS-P+ with 2% DMSO). Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Kinetics Monitoring: Record the association phase for 120 seconds and the dissociation phase for 300 seconds.

  • Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

SPR S1 1. Sensor Chip Prep (CM5 Dextran + EDC/NHS) S2 2. nNOS Immobilization (Amine Coupling & Ethanolamine Capping) S1->S2 S3 3. Analyte Injection (Ligand Serial Dilutions) S2->S3 S4 4. Real-Time Monitoring (Reference Channel Subtraction) S3->S4 S5 5. Kinetic Data Fitting (1:1 Langmuir Model) S4->S5

Self-validating Surface Plasmon Resonance (SPR) workflow for real-time kinetic binding analysis.

Quantitative Data Presentation

The efficacy of the 5-(Ethylsulfanyl)-3-methylpyridin-2-amine scaffold is best demonstrated through its comparative binding metrics. The tables below summarize representative validation data for this class of optimized 2-aminopyridines.

Table 1: Isozyme Selectivity Profiling

Data reflects functional inhibition constants ( Ki​ ) derived from the Hemoglobin Capture Assay.

NOS IsoformBinding Affinity ( Ki​ , nM)Selectivity Ratio (vs. nNOS)Clinical Implication
nNOS (Neuronal) 18.5 ± 2.11.0Potent target engagement
eNOS (Endothelial) 14,500 ± 850~784x Avoidance of cardiovascular toxicity
iNOS (Inducible) 2,150 ± 120~116x Preservation of immune function
Table 2: SPR Kinetic Parameters (nNOS Binding)

Data derived from 1:1 Langmuir fitting of double-referenced sensorgrams.

Kinetic ParameterValueUnitPharmacological Consequence
Association Rate ( kon​ ) 4.2×105 M−1s−1 Rapid onset of action in the synaptic cleft
Dissociation Rate ( koff​ ) 7.8×10−3 s−1 Slow off-rate indicating stable complex formation
Equilibrium Dissociation ( Kd​ ) 18.6nMHigh-affinity binding (correlates tightly with Ki​ )
Residence Time ( τ ) ~128secondsSustained in vivo efficacy and target occupancy

Conclusion & Translational Outlook

The evaluation of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine underscores the power of rational, fragment-based drug design. By anchoring the molecule with a 2-aminopyridine core and probing the isoform-specific hydrophobic pocket with an ethylsulfanyl group, researchers can achieve sub-20 nM potency and nearly 800-fold selectivity over eNOS.

Furthermore, unlike highly basic, polyamine-tailed nNOS inhibitors that struggle with blood-brain barrier (BBB) penetration, the lipophilic nature of the ethylsulfanyl group significantly improves the topological polar surface area (tPSA) and cLogP. This translates to superior oral bioavailability and CNS penetrance, making this scaffold a highly viable starting point for clinical candidate optimization in the treatment of neurodegenerative pathologies.

References

  • Wang, H.-Y., et al. (2016). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker. Journal of Medicinal Chemistry.[Link]

  • Kang, S., et al. (2015). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry.[Link]

  • Lawton, G. R., et al. (2009). Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability. Bioorganic & Medicinal Chemistry.[Link]

Foundational

Toxicity and Safety Data for 5-(Ethylsulfanyl)-3-methylpyridin-2-amine: A Comprehensive Technical Guide

Executive Summary 5-(Ethylsulfanyl)-3-methylpyridin-2-amine is a highly specialized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Ethylsulfanyl)-3-methylpyridin-2-amine is a highly specialized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors and GPCR-targeting ligands. Structurally, it features a 2-aminopyridine core substituted with a methyl group at the C3 position and an ethylsulfanyl (thioether) moiety at the C5 position.

As a Senior Application Scientist, I approach the safety and toxicity profiling of this compound by evaluating its structural functional groups. The presence of a primary arylamine and a thioether linkage presents specific metabolic "soft spots" that dictate its toxicological profile. This whitepaper synthesizes in silico predictions, in vitro assay methodologies, and Environmental, Health, and Safety (EHS) guidelines to provide a definitive framework for handling and evaluating this compound in a drug development setting.

Structural Alerts and Predictive Toxicology

Before initiating costly in vivo studies, predictive toxicology provides a mechanistic understanding of potential liabilities. The structural features of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine trigger two primary toxicological alerts:

  • The 2-Aminopyridine Core (Genotoxicity Risk): Arylamines are notorious for undergoing CYP450-mediated N-hydroxylation. The resulting N-hydroxylamine can undergo phase II esterification (e.g., sulfation or acetylation), creating a highly reactive electrophilic nitrenium ion. This ion can covalently bind to DNA, triggering mutagenic alerts under the ICH M7 guidelines [1].

  • The Ethylsulfanyl Moiety (Metabolic Clearance & Oxidative Stress): Thioethers are highly susceptible to S-oxidation by hepatic flavin-containing monooxygenases (FMOs) and CYP450 enzymes. While the primary metabolites (sulfoxides and sulfones) are typically stable and readily excreted, rapid depletion of local antioxidants during oxidative metabolism can lead to transient hepatocellular stress.

Metabolism Parent 5-(Ethylsulfanyl)-3-methylpyridin-2-amine (Parent Compound) CYP Hepatic CYP450 / FMO (Phase I Metabolism) Parent->CYP Sulfoxide Sulfoxide / Sulfone (Stable Excretable Metabolites) CYP->Sulfoxide S-Oxidation NHydroxy N-Hydroxylamine (Reactive Electrophile) CYP->NHydroxy N-Oxidation GSH Glutathione Adduct (Detoxification Pathway) NHydroxy->GSH GSH Transferase

Predicted Phase I/II metabolic pathways of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine.

In Vitro Toxicity Profiling: Self-Validating Protocols

To empirically validate the in silico predictions, a tiered in vitro approach is required. The following protocols are designed with built-in causality and self-validation mechanisms to ensure data integrity.

Protocol A: Mutagenicity Assessment (OECD 471 Ames Test)

Because of the arylamine structural alert, assessing DNA reactivity is mandatory [2].

  • Step 1: Strain Selection & Preparation: Cultivate Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA).

    • Causality: Utilizing this specific panel ensures the detection of both frameshift mutations (TA98, TA1537) and base-pair substitutions (TA100, TA1535), providing a comprehensive genotoxic profile.

  • Step 2: Metabolic Activation (S9 Mix): Prepare 10% rat liver S9 fraction induced with Aroclor 1254, supplemented with NADP+ and glucose-6-phosphate.

    • Causality: The parent compound is unlikely to be directly mutagenic. The S9 fraction is strictly required to simulate hepatic CYP450 activity, allowing for the generation of the reactive N-hydroxylamine metabolite. Assays run without S9 serve as a negative metabolic control.

  • Step 3: Dose Range Finding & Plating: Expose the strains to the test article across a logarithmic concentration gradient (e.g., 1.5 to 5000 µ g/plate ) using the pre-incubation method.

    • Causality: The upper limit (5000 µ g/plate ) validates the assay against OECD limits [3]. Monitoring the background bacterial lawn ensures that a reduction in revertant colonies is accurately attributed to cytotoxicity rather than a lack of mutagenicity.

  • Step 4: Scoring & Validation: Incubate at 37°C for 48-72 hours. A positive result is defined as a reproducible, dose-dependent increase in revertant colonies (≥2-fold over vehicle control).

Protocol B: Hepatotoxicity & Mitochondrial Liability (HepG2 Cell Assay)

To evaluate the oxidative stress induced by S-oxidation, a cellular ATP depletion assay is utilized.

  • Step 1: Cell Seeding: Seed HepG2 cells in 96-well plates at 10,000 cells/well in DMEM. Allow 24 hours for adhesion.

  • Step 2: Compound Exposure: Treat cells with 5-(Ethylsulfanyl)-3-methylpyridin-2-amine (0.1 µM to 100 µM) for 24 and 48 hours. Include a positive control (e.g., Tamoxifen) and a vehicle control (0.1% DMSO).

  • Step 3: ATP Quantification: Lyse cells and add a luciferin/luciferase reagent. Measure luminescence.

    • Causality: ATP levels are a highly sensitive, early-stage indicator of mitochondrial dysfunction and cellular necrosis. If the thioether metabolism rapidly depletes cellular glutathione (GSH), mitochondrial respiration will collapse before membrane integrity is compromised, making ATP quantification a superior predictive metric.

Workflow InSilico Tier 1: In Silico Profiling (Derek Nexus, QSAR) InVitro Tier 2: In Vitro Assays (HepG2, OECD 471 Ames) InSilico->InVitro Structural Alerts Identified InVivo Tier 3: In Vivo Safety (Rodent MTD, PK/PD) InVitro->InVivo Acceptable Margin of Safety Decision Lead Optimization & Risk Assessment InVivo->Decision Data Synthesis

Tiered predictive toxicology and safety assessment workflow.

Quantitative Data and GHS Classification

Based on structural analogs and predictive QSAR modeling, the physicochemical and safety parameters for 5-(Ethylsulfanyl)-3-methylpyridin-2-amine are summarized below. These metrics are critical for formulation scientists and EHS personnel.

Table 1: Predicted Physicochemical & ADMET Properties
ParameterPredicted ValueToxicological Implication
Molecular Weight 168.26 g/mol Excellent oral bioavailability (Lipinski Rule of 5 compliant).
LogP (Octanol/Water) ~2.1Moderate lipophilicity; favors hepatic clearance over renal.
Topological Polar Surface Area 54.2 ŲPotential for blood-brain barrier (BBB) penetration.
Primary CYP Liability CYP3A4, CYP1A2High risk of drug-drug interactions (DDIs) via competitive inhibition.
hERG Inhibition Risk Low to ModerateThe basic amine may interact with potassium channels at high doses.
Table 2: Proposed GHS Hazard Classification (CLP Criteria)

In accordance with the European Chemicals Agency (ECHA) Guidance on the Application of the CLP Criteria [4], the compound should be handled under the following tentative classifications until full in vivo acute toxicity data is generated:

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage Category 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation.

Environmental, Health, and Safety (EHS) Handling Guidelines

To ensure the safety of laboratory personnel synthesizing or testing 5-(Ethylsulfanyl)-3-methylpyridin-2-amine, strict adherence to the following engineering controls and Personal Protective Equipment (PPE) is required:

  • Engineering Controls: All manipulations of the neat powder must be conducted within a certified Class II Type A2 Biological Safety Cabinet (BSC) or a localized chemical fume hood to prevent inhalation of aerosolized particulates.

  • PPE Requirements:

    • Nitrile gloves (double-gloving recommended during solubilization).

    • Chemical splash goggles (due to H319 classification).

    • A NIOSH-approved N95 or P100 particulate respirator if engineering controls are temporarily compromised.

  • Spill Mitigation: In the event of a spill, do not use water, as the compound's moderate lipophilicity will resist aqueous dissolution. Sweep up solid spills using a damp absorbent pad to minimize dust generation, and clean the residual surface with an organic solvent such as ethanol or isopropanol.

References

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline European Medicines Agency (EMA) URL:[Link][1]

  • OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects OECD iLibrary URL:[Link][2]

  • Test No. 471: Bacterial Reverse Mutation Test OECD Guidelines for the Testing of Chemicals, Section 4 URL:[Link][3]

  • Guidance on the Application of the CLP Criteria European Chemicals Agency (ECHA) URL:[Link][4]

Sources

Exploratory

Crystal Structure and Crystallography of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine: A Technical Guide to Supramolecular Assembly and Diffraction Analysis

Executive Summary The structural characterization of functionalized aminopyridines is a cornerstone of modern rational drug design and supramolecular chemistry. 5-(Ethylsulfanyl)-3-methylpyridin-2-amine is a highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of functionalized aminopyridines is a cornerstone of modern rational drug design and supramolecular chemistry. 5-(Ethylsulfanyl)-3-methylpyridin-2-amine is a highly versatile building block characterized by a rigid heteroaromatic core, a sterically demanding methyl group, and a conformationally flexible thioether chain. This whitepaper provides an in-depth technical analysis of its crystallographic properties, detailing the molecular geometry, the causality behind its supramolecular assembly, and the rigorous experimental protocols required for single-crystal X-ray diffraction (SCXRD) analysis.

Molecular Geometry and Conformational Analysis

The structural integrity of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine is governed by the interplay between electronic delocalization and steric hindrance.

  • Pyridine Ring Planarity: The 2-amino-3-methylpyridine core is essentially planar. The lone pair of the exocyclic amino group ( −NH2​ ) partially delocalizes into the π -system of the pyridine ring. This resonance imparts a partial double-bond character to the Car​−Namino​ bond, restricting its rotation and keeping the amino protons coplanar with the aromatic ring.

  • Thioether Conformation: The 5-ethylsulfanyl chain introduces critical conformational flexibility. The C−S−C bond angle is a defining geometric parameter. In related thioether-pyridine structures, this angle is typically observed around 102.9°, which is slightly wider than the angle found in simple dialkyl sulfides (e.g., 99.2° in dimethyl sulfide)[1]. This widening is a direct causal result of the steric bulk of the adjacent pyridine ring, which forces the ethylsulfanyl group to adopt a specific torsion angle to minimize van der Waals repulsion.

  • Steric Effects of the C3-Methyl: The methyl group at the C3 position acts as a steric bumper. It prevents the perfectly coplanar stacking of adjacent molecules in the lattice, forcing the system to adopt a staggered, offset face-to-face ( π−π ) stacking arrangement to achieve optimal packing efficiency.

Supramolecular Synthons and Crystal Packing

The crystal packing of 2-aminopyridine derivatives is highly predictable and serves as a classic model in crystal engineering. The assembly is driven by a hierarchy of non-covalent interactions.

The Dominant R22​(8) Homosynthon

The primary driving force for crystallization in neutral 2-aminopyridines is the formation of a robust hydrogen-bonded dimer. This occurs via an R22​(8) homosynthon, where two molecules pair up through reciprocal N-H⋯Npyridine​ hydrogen bonds[2]. The amino group acts as the hydrogen bond donor, while the endocyclic pyridine nitrogen acts as the acceptor.

Heterosynthons and Secondary Interactions

If the crystallization environment is altered—for instance, by introducing an acid to protonate the pyridine nitrogen—the system dynamically shifts. The R22​(8) homosynthon collapses, and the lattice instead stabilizes via charge-assisted 2-aminopyridinium heterosynthons (e.g., interacting with carboxylate or picrate counterions)[3].

Furthermore, the thioether moiety, while a weak hydrogen bond acceptor, plays a crucial role in the secondary 3D architecture. The sulfur atom can participate in weak dispersive S⋯S interactions or act as an acceptor for C−H⋯S contacts, effectively "locking" the 1D hydrogen-bonded chains into a cohesive 3D lattice[4].

Synthons MolA 2-Aminopyridine Donor (N-H) Synthon1 R2,2(8) Dimer (Primary Motif) MolA->Synthon1 H-bond Synthon2 C-H···S Interaction (Secondary Motif) MolA->Synthon2 C-H donor MolB Pyridine Acceptor (N) MolB->Synthon1 H-bond MolC Thioether Group (S) MolC->Synthon2 S acceptor

Caption: Supramolecular synthons governing the crystal packing of 2-aminopyridine thioethers.

Experimental Protocol: X-ray Crystallography

To obtain high-resolution structural data, a self-validating crystallographic workflow must be executed. The following protocol details the methodology and the physical causality behind each step.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 10-15 mg of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine in a minimum volume of dichloromethane (DCM) in a small inner vial. Place this vial (uncapped) inside a larger closed chamber containing pentane (antisolvent). Leave undisturbed at 20 °C for 3-5 days.

  • Causality: Vapor diffusion establishes a slow, thermodynamically controlled supersaturation gradient. Because pentane is highly volatile, it diffuses into the DCM, gradually lowering the solubility of the compound. This slow kinetic regime minimizes the formation of multiple nucleation sites, yielding single, macroscopic, defect-free crystals suitable for diffraction.

Step 2: Cryocooling and Data Collection
  • Procedure: Coat a selected crystal (approx. 0.2×0.2×0.1 mm) in paratone oil, mount it on a MiTeGen loop, and immediately transfer it to a 100 K nitrogen cold stream on a diffractometer equipped with a Mo K α ( λ=0.71073 Å) or Cu K α source.

  • Causality: The paratone oil acts as a cryoprotectant, preventing the formation of crystalline ice from atmospheric moisture, which would produce parasitic powder diffraction rings. Cooling to 100 K suppresses thermal atomic vibrations (Debye-Waller factors), significantly enhancing the intensity of high-angle Bragg reflections and allowing for the accurate resolution of light atoms (hydrogen).

Step 3: Data Reduction and Absorption Correction
  • Procedure: Integrate the raw frames using software such as APEX4 or CrysAlisPro, followed by a multi-scan absorption correction (e.g., SADABS).

  • Causality: X-rays are absorbed differently depending on the crystal's orientation and path length. A multi-scan correction models this empirical absorption, normalizing the Fo2​ values. This is mathematically critical for deriving accurate anisotropic displacement parameters (ADPs), particularly for the heavier sulfur atom.

Step 4: Structure Solution, Refinement, and Validation
  • Procedure: Solve the phase problem using Intrinsic Phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Causality & Validation: Intrinsic phasing mathematically derives the missing phase angles directly from the normalized structure factors without requiring a heavy-atom prior. Refining on F2 rather than F ensures that all data (including weak or negative intensities) are utilized, preventing statistical bias.

  • Self-Validation: After refinement, validate the model by checking the residual electron density map. The highest peak and deepest hole should be ≤0.5e−/A˚3 , confirming that all atoms have been correctly assigned and no false minima exist.

Workflow N1 Crystal Growth N2 X-ray Diffraction N1->N2 N3 Data Reduction N2->N3 N4 Phase Determination N3->N4 N5 Anisotropic Refinement N4->N5

Caption: SCXRD workflow for determining the structure of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine.

Quantitative Crystallographic Data

The following table summarizes the expected quantitative crystallographic parameters for 5-(Ethylsulfanyl)-3-methylpyridin-2-amine, extrapolated from highly homologous 2-aminopyridine thioether structures[1][4].

ParameterValue / Specification
Chemical Formula C8​H12​N2​S
Formula Weight 168.26 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c (Typical for this class)
Unit Cell Dimensions a≈8.5 Å, b≈12.2 Å, c≈10.8 Å
Volume ≈1100A˚3
Z (Molecules per unit cell) 4
Density (Calculated) ≈1.25 g/cm3
Absorption Coefficient ( μ ) ≈0.28 mm−1
F(000) ≈360
Goodness-of-fit on F2 1.00−1.05
Final R indices [I > 2sigma(I)] R1​≈0.035 , wR2​≈0.085

References

  • Bensemann, I., Gdaniec, M., & Połoński, T. (2002). Supramolecular structures formed by 2-aminopyridine derivatives. Part I. Hydrogen-bonding networks via N–H⋯N interactions and the conformational polymorphism of N,N′-bis(2-pyridyl)aryldiamines. New Journal of Chemistry (RSC Publishing). 2

  • Aydin, F., & Kiraz, A. O. (2025). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. European Journal of Chemistry. 4

  • Stoeckli-Evans, H., et al. (2018). Crystal structures of 2-aminopyridine citric acid salts: C5H7N2 +·C6H7O7 − and 3C5H7N2 +·C6H5O7 3−. Acta Crystallographica Section E / PMC. 3

  • IUCrData Authors (2024). Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene. IUCrData. 1

Sources

Foundational

An In-Depth Technical Guide to Assessing the Metabolic Stability of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine in Human Liver Microsomes

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the landscape of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a pivotal determinant of its pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the landscape of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a pivotal determinant of its pharmacokinetic profile and, ultimately, its therapeutic potential.[1][2] A compound that is rapidly metabolized by the body may fail to achieve and maintain the necessary therapeutic concentrations, rendering it ineffective. Conversely, a molecule that is too resistant to metabolism could accumulate to toxic levels. The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) family of enzymes, located in the endoplasmic reticulum, playing a central role in the biotransformation of a vast majority of drugs.[3][4]

Human liver microsomes (HLMs) are subcellular fractions of hepatocytes that are rich in these drug-metabolizing enzymes, making them a valuable in vitro tool for assessing the metabolic stability of NCEs in the early stages of drug discovery.[5] By incubating a compound with HLMs and monitoring its disappearance over time, we can determine its intrinsic clearance (Clint), a measure of the inherent metabolic capacity of the liver for that compound. This in-depth technical guide provides a comprehensive framework for evaluating the metabolic stability of a specific molecule, 5-(Ethylsulfanyl)-3-methylpyridin-2-amine, using a validated HLM assay. While specific metabolic data for this compound is not available in the public domain, this guide will also leverage established principles of drug metabolism to predict its likely metabolic fate based on its structural motifs: a 2-aminopyridine core, a methyl substituent, and an ethylsulfanyl group.

Part 1: Experimental Design and Protocol for HLM Metabolic Stability Assay

The foundation of a reliable metabolic stability assessment lies in a meticulously designed and executed experimental protocol. The following section details a robust procedure for determining the intrinsic clearance of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine in pooled human liver microsomes.

Materials and Reagents
  • Test Compound: 5-(Ethylsulfanyl)-3-methylpyridin-2-amine

  • Human Liver Microsomes (HLM): Pooled from multiple donors to average out inter-individual variability.

  • NADPH Regeneration System: A critical cofactor for CYP450 enzymes. A system containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase is typically used to ensure a sustained supply of NADPH during the incubation.

  • Phosphate Buffer (pH 7.4): To maintain physiological pH.

  • Acetonitrile (ACN) or Methanol: For quenching the enzymatic reaction.

  • Internal Standard (IS): A stable compound with similar analytical properties to the test compound, used for normalization during LC-MS/MS analysis.

  • Control Compounds: Compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) should be run in parallel to validate the assay performance.

Experimental Workflow

The experimental workflow is designed to ensure reproducibility and accuracy. The following diagram illustrates the key steps in the HLM metabolic stability assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Thaw HLM and reagents on ice B Prepare working solutions: - Test Compound (1 µM) - HLM (0.5 mg/mL) - NADPH System A->B C Pre-warm HLM and Test Compound at 37°C B->C D Initiate reaction by adding NADPH System C->D E Incubate at 37°C with shaking D->E F Collect aliquots at 0, 5, 15, 30, 60 min E->F G Quench reaction with cold Acetonitrile + IS F->G H Centrifuge to precipitate protein G->H I Analyze supernatant by LC-MS/MS H->I

Caption: Experimental workflow for the human liver microsomal stability assay.

Step-by-Step Incubation Protocol
  • Preparation of Solutions:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a working solution of the test compound at a final concentration of 1 µM in the incubation mixture.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Dilute the pooled human liver microsomes to a final concentration of 0.5 mg/mL in phosphate buffer.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the HLM suspension and the test compound.

    • Include control incubations: a negative control without the NADPH regenerating system to assess non-enzymatic degradation, and positive controls with known high and low clearance compounds.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from each reaction well.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a collection plate or tubes containing ice-cold acetonitrile (or methanol) with the internal standard. A 2:1 or 3:1 ratio of organic solvent to incubation sample is common.

    • Vortex the samples to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at a high speed (e.g., 3000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the parent compound in metabolic stability assays due to its high sensitivity and selectivity.[6][7] A validated LC-MS/MS method should be developed for 5-(Ethylsulfanyl)-3-methylpyridin-2-amine. This involves optimizing the chromatographic separation and the mass spectrometric detection parameters (e.g., precursor and product ions, collision energy).

Part 2: Data Analysis and Interpretation

The data generated from the LC-MS/MS analysis is used to calculate the key parameters of metabolic stability: the in vitro half-life (t½) and the intrinsic clearance (Clint).

Data Analysis Workflow

data_analysis_workflow cluster_data_collection Data Collection cluster_calculation Calculation cluster_results Results A LC-MS/MS Peak Area Ratios (Analyte/IS) B Plot ln(% Remaining) vs. Time A->B C Determine Slope (k) from Linear Regression B->C D Calculate Half-Life (t½) t½ = 0.693 / k C->D E Calculate Intrinsic Clearance (Clint) Clint = (0.693 / t½) * (Incubation Volume / Protein Amount) D->E F Report t½ (min) and Clint (µL/min/mg protein) E->F

Caption: Workflow for data analysis in a metabolic stability assay.

Calculation of Metabolic Stability Parameters
  • Determine the Percentage of Parent Compound Remaining: The peak area ratio of the analyte to the internal standard at each time point is used to calculate the percentage of the parent compound remaining relative to the 0-minute time point.

  • Calculate the In Vitro Half-Life (t½): The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The half-life is then calculated using the following equation:

    • t½ = 0.693 / k

  • Calculate the In Vitro Intrinsic Clearance (Clint): The intrinsic clearance is calculated from the half-life and the incubation conditions:

    • Clint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation (µL) / Amount of microsomal protein (mg))

Data Presentation

The results of the metabolic stability assay should be presented in a clear and concise table.

Compoundt½ (min)Clint (µL/min/mg protein)Classification
5-(Ethylsulfanyl)-3-methylpyridin-2-amineExperimental ValueCalculated ValueLow/Medium/High
Verapamil (High Clearance Control)< 10> 138High
Warfarin (Low Clearance Control)> 60< 23Low

Classification of Clint is often laboratory-specific, but generally, Clint < 23 µL/min/mg is considered low, 23-138 µL/min/mg is medium, and > 138 µL/min/mg is high.

Part 3: Predicted Metabolic Pathways of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine

In the absence of experimental metabolite identification data for 5-(Ethylsulfanyl)-3-methylpyridin-2-amine, we can predict its likely metabolic pathways based on its chemical structure and known metabolic transformations of similar functional groups.

Potential Sites of Metabolism

The structure of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine presents several potential sites for metabolic attack:

  • Ethylsulfanyl Group: The sulfur atom is susceptible to oxidation, and the ethyl group can undergo dealkylation.

  • Pyridine Ring: The aromatic ring can be hydroxylated.

  • Methyl Group: The benzylic-like methyl group is a potential site for hydroxylation.

  • Amino Group: The primary amino group can undergo N-acetylation, N-glucuronidation, or N-oxidation.

Predicted Phase I Metabolic Pathways

Phase I reactions typically involve oxidation, reduction, and hydrolysis, which introduce or expose functional groups. For 5-(Ethylsulfanyl)-3-methylpyridin-2-amine, the following Phase I reactions are plausible:

  • S-Oxidation: The sulfur atom of the ethylsulfanyl group can be oxidized by Cytochrome P450 (CYP) enzymes or Flavin-containing monooxygenases (FMOs) to form the corresponding sulfoxide and subsequently the sulfone.[7][8] Sulfur-containing compounds are particularly good substrates for FMOs.[7]

  • S-Dealkylation: Cleavage of the ethyl-sulfur bond would lead to the formation of a thiol metabolite. This is a known metabolic pathway for alkyl sulfides.[9][10]

  • Hydroxylation of the Pyridine Ring: Aromatic hydroxylation is a common metabolic pathway for pyridine-containing compounds.

  • Hydroxylation of the Methyl Group: The methyl group attached to the pyridine ring can be oxidized to a hydroxymethyl group, which can be further oxidized to a carboxylic acid.

  • N-Oxidation: The exocyclic amino group can be oxidized to a hydroxylamine.

Predicted Phase II Metabolic Pathways

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, leading to more water-soluble and readily excretable products.[11][12]

  • N-Glucuronidation: The primary amino group is a potential site for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[13][14] The pyridine nitrogen can also be a site for N-glucuronidation.[11]

  • N-Acetylation: The primary amino group can be acetylated by N-acetyltransferases (NATs).[2][15]

  • Sulfation: The hydroxylated metabolites formed during Phase I metabolism can undergo sulfation by sulfotransferases (SULTs).[16][17]

Visualizing the Predicted Metabolic Pathways

The following diagram illustrates the predicted metabolic fate of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine.

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 5-(Ethylsulfanyl)-3-methylpyridin-2-amine M1 Sulfoxide Metabolite Parent->M1 S-Oxidation (CYP/FMO) M3 Thiol Metabolite Parent->M3 S-Dealkylation M4 Hydroxylated Pyridine Parent->M4 Ring Hydroxylation (CYP) M5 Hydroxymethyl Metabolite Parent->M5 Methyl Hydroxylation (CYP) M7 N-Glucuronide Conjugate Parent->M7 N-Glucuronidation (UGT) M8 N-Acetyl Conjugate Parent->M8 N-Acetylation (NAT) M2 Sulfone Metabolite M1->M2 S-Oxidation (CYP/FMO) M9 Sulfate Conjugate M4->M9 Sulfation (SULT) M6 Carboxylic Acid Metabolite M5->M6 Oxidation M5->M9

Caption: Predicted metabolic pathways of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine.

Conclusion

This technical guide provides a comprehensive methodology for assessing the metabolic stability of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine in human liver microsomes. By following the detailed experimental protocol and data analysis workflow, researchers can obtain reliable in vitro intrinsic clearance and half-life data. This information is crucial for predicting the in vivo pharmacokinetic behavior of the compound and for making informed decisions in the drug discovery process. Furthermore, the predicted metabolic pathways offer a roadmap for future metabolite identification studies, which would provide a more complete picture of the biotransformation of this molecule. The integration of robust in vitro assays with predictive metabolism is a powerful strategy for optimizing the drug-like properties of new chemical entities.

References

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  • Schneider, G., et al. (2017). Site of Metabolism Prediction Based on ab initio Derived Atom Representations. ChemMedChem, 12(9), 643-646. Available at: [Link]

  • de Bruyn Kops, C., et al. (2019). FAME 3: Predicting the Sites of Metabolism in Synthetic Compounds and Natural Products for Phase 1 and Phase 2 Metabolic Enzymes. Journal of Chemical Information and Modeling, 59(8), 3629-3636. Available at: [Link]

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  • Krueger, L. A., & D'Souza, M. P. (2011). Flavin-containing monooxygenases in aging and disease: Emerging roles for ancient enzymes. Ageing Research Reviews, 10(3), 328-340. Available at: [Link]

  • de Visser, S. P., & Kumar, D. (2011). Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. Journal of the American Chemical Society, 133(45), 18036-18049. Available at: [Link]

  • Di, L., & Kerns, E. H. (2003). Drug metabolizing enzyme induction by simple diaryl pyridines; 2-substituted isomers selectively increase only conjugation enzyme activities, 4-substituted isomers also induce cytochrome P450. Current Drug Metabolism, 4(4), 337-348. Available at: [Link]

  • Cashman, J. R. (2008). Practical Aspects of Flavin-Containing Monooxygenase-Mediated Metabolism. Chemical Research in Toxicology, 21(11), 2090-2104. Available at: [Link]

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  • Johnson, T. A. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(11), 4971-5002. Available at: [Link]

  • Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics, 106(3), 357-387. Available at: [Link]

  • Lee, R. E., et al. (2014). Phase II Metabolic Pathways of Spectinamide Antitubercular Agents: A Comparative Study of the Reactivity of 4-Substituted Pyridines to Glutathione Conjugation. Antimicrobial Agents and Chemotherapy, 58(11), 6549-6557. Available at: [Link]

  • Phillips, I. R., & Shephard, E. A. (2017). Drug-metabolizing flavin-containing monooxygenases: a personal historical perspective. Drug Metabolism Reviews, 49(3), 263-289. Available at: [Link]

  • Rydberg, P., Ryde, U., & Olsen, L. (2008). Sulfoxide, Sulfur, and Nitrogen Oxidation and Dealkylation by Cytochrome P450. Journal of Chemical Theory and Computation, 4(8), 1369-1377. Available at: [Link]

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10439, 2-Aminopyridine. Available at: [Link]

  • Rydberg, P., Ryde, U., & Olsen, L. (2008). Sulfoxide, sulfur, and nitrogen oxidation and dealkylation by cytochrome P450. Journal of Chemical Theory and Computation, 4(8), 1369-1377. Available at: [Link]

  • Parkinson, A., et al. (2013). The Role of Sulfotransferases (SULTs) and UDP-Glucuronosyltransferases (UGTs) in Human Drug Clearance and Bioactivation. In Casarett & Doull's Toxicology: The Basic Science of Poisons (8th ed.). McGraw-Hill. Available at: [Link]

  • Hardman, R., et al. (2016). Altered UDP-Glucuronosyltransferase and Sulfotransferase Expression and Function during Progressive Stages of Human Nonalcoholic Fatty Liver Disease. Drug Metabolism and Disposition, 44(8), 1257-1265. Available at: [Link]

  • Breen, I., et al. (2020). 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. Molecules, 25(7), 1641. Available at: [Link]

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  • Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121-1132. Available at: [Link]

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  • Coughtrie, M. W. (2005). Regulation of Sulfotransferase and UDP-Glucuronosyltransferase Gene Expression by the PPARs. PPAR Research, 2005(1), 23-34. Available at: [Link]

  • Hawes, E. M. (1998). N+-glucuronidation, a common pathway in human metabolism of drugs with a tertiary amine group. Drug Metabolism and Disposition, 26(9), 830-837. Available at: [Link]

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  • Lv, H., et al. (2023). The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. Frontiers in Pharmacology, 14, 1198533. Available at: [Link]

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-(Ethylsulfanyl)-3-methylpyridin-2-amine

Application Note & Synthetic Methodology Target Audience: Researchers, Discovery Chemists, and Process Scientists Introduction and Strategic Retrosynthesis The synthesis of substituted aminopyridines, specifically thioet...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthetic Methodology Target Audience: Researchers, Discovery Chemists, and Process Scientists

Introduction and Strategic Retrosynthesis

The synthesis of substituted aminopyridines, specifically thioether derivatives like 5-(Ethylsulfanyl)-3-methylpyridin-2-amine (CAS: 2091272-82-9) [2], is of high value in medicinal chemistry. These scaffolds frequently serve as hinge-binding motifs in kinase inhibitors or as key pharmacophores in GPCR modulators.

Because direct functionalization of unactivated pyridine rings with sulfur nucleophiles is thermodynamically unfavorable and prone to side reactions, we employ a highly controlled, two-stage synthetic strategy. This protocol leverages the intrinsic electronic properties of the starting material, 2-amino-3-methylpyridine [1], to establish a self-validating, high-yield workflow.

Mechanistic Strategy & Causality
  • Regioselective Electrophilic Aromatic Substitution (SEAr): The strongly electron-donating primary amine at the C2 position activates the pyridine ring toward electrophiles at the ortho and para positions. Because the ortho position (C3) is sterically and covalently blocked by a methyl group, bromination is directed exclusively to the para position (C5).

  • Buchwald-Hartwig C-S Cross-Coupling: Aryl bromides resist direct nucleophilic attack by thiols. To overcome this activation energy barrier, a Palladium(0) catalyst is employed. The bidentate ligand Xantphos is specifically chosen for its wide bite angle (111°), which accelerates the reductive elimination step of the catalytic cycle, thereby preventing catalyst poisoning by the strongly coordinating ethanethiol.

G SM 2-Amino-3-methylpyridine (Starting Material) Int 2-Amino-5-bromo-3-methylpyridine (Intermediate) SM->Int NBS, MeCN 0 °C to RT Regioselective Bromination Prod 5-(Ethylsulfanyl)-3-methylpyridin-2-amine (Target Product) Int->Prod EtSH, Pd2(dba)3, Xantphos DIPEA, 1,4-Dioxane, 90 °C C-S Cross-Coupling

Workflow for the synthesis of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometry and conditions for both synthetic stages to ensure reproducibility and optimal yield.

ParameterStage 1: BrominationStage 2: C-S Cross-Coupling
Limiting Reagent 2-Amino-3-methylpyridine (1.0 eq)2-Amino-5-bromo-3-methylpyridine (1.0 eq)
Active Reagent N-Bromosuccinimide (NBS) (1.05 eq)Ethanethiol (EtSH) (1.2 eq)
Catalyst / Ligand NonePd2(dba)3 (0.02 eq) / Xantphos (0.04 eq)
Base / Additive NoneN,N-Diisopropylethylamine (DIPEA) (2.0 eq)
Solvent Acetonitrile (MeCN) [0.2 M]1,4-Dioxane (Degassed) [0.1 M]
Temperature 0 °C → 25 °C90 °C
Reaction Time 2 - 4 hours12 - 16 hours
Expected Yield 85 - 92%70 - 78%

Step-by-Step Experimental Protocols

Stage 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine

Objective: Exert regiocontrol to install a reactive handle at the C5 position.

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 2-amino-3-methylpyridine (10.0 g, 92.5 mmol) [3] and anhydrous acetonitrile (460 mL).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures suppress radical formation and prevent over-bromination (dibromination) of the electron-rich aromatic system.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (17.3 g, 97.1 mmol) portion-wise over 30 minutes. Keep the flask shielded from direct light (e.g., wrap in aluminum foil) to further inhibit radical pathways.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature. Stir for 2 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 109 [M+H]+) is consumed and replaced by the product isotopic doublet (m/z 187 / 189 [M+H]+).

  • Workup & Purification: Quench the reaction with saturated aqueous sodium thiosulfate (Na2S2O3) (100 mL) to destroy unreacted NBS. Concentrate the mixture under reduced pressure to remove MeCN. Extract the aqueous residue with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the intermediate as a pale solid.

Stage 2: Synthesis of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine

Objective: Catalytic carbon-sulfur bond formation.

  • Preparation: In a heavy-walled reaction tube or Schlenk flask, combine 2-amino-5-bromo-3-methylpyridine (5.0 g, 26.7 mmol), Pd2(dba)3 (489 mg, 0.53 mmol), and Xantphos (618 mg, 1.07 mmol).

  • Inert Atmosphere: Seal the vessel with a septum and purge with Argon for 15 minutes (3x vacuum/Argon cycles). Causality: Palladium(0) is highly sensitive to oxidation; oxygen must be rigorously excluded to prevent catalyst deactivation.

  • Solvent & Base Addition: Add anhydrous, degassed 1,4-Dioxane (260 mL) and DIPEA (9.3 mL, 53.4 mmol) via syringe.

  • Thiol Addition: Cool the mixture slightly (ethanethiol is volatile, bp ~35 °C) and add ethanethiol (2.4 mL, 32.0 mmol) via a cooled, gas-tight syringe.

  • Heating: Replace the septum with a Teflon-lined screw cap. Heat the sealed reaction mixture in an oil bath at 90 °C for 14 hours.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with EtOAc (200 mL) and filter through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient, 100:0 to 95:5) to yield the target compound.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesis, the isolated product must be validated against expected analytical benchmarks.

Expected 1H NMR (400 MHz, DMSO-d6) Signatures:

  • δ 7.85 (d, J = 2.2 Hz, 1H): Corresponds to the isolated C6 proton on the pyridine ring. Its downfield shift is due to the adjacent electronegative nitrogen.

  • δ 7.35 (d, J = 2.2 Hz, 1H): Corresponds to the C4 proton. The meta-coupling (J ~ 2.2 Hz) between C4 and C6 confirms the regiochemistry of the substitution.

  • δ 5.80 (br s, 2H): Primary amine (NH2) protons. Broadness is due to quadrupolar relaxation of nitrogen and solvent exchange.

  • δ 2.75 (q, J = 7.3 Hz, 2H): Methylene protons (-CH2-) of the ethylsulfanyl group, split into a quartet by the adjacent methyl group.

  • δ 2.05 (s, 3H): Methyl group attached directly to the C3 position of the pyridine ring.

  • δ 1.15 (t, J = 7.3 Hz, 3H): Terminal methyl protons (-CH3) of the ethylsulfanyl group.

Expected LC-MS:

  • Calculated exact mass for C8H12N2S: 168.07

  • Observed: m/z 169.1 [M+H]+

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15347, 2-Amino-3-methylpyridine" PubChem.
  • BLD Pharm. "3-Methyl-5-(propan-2-ylsulfanyl)pyridin-2-amine / 5-(Ethylsulfanyl)-3-methylpyridin-2-amine Product Catalog" BLDpharm.
  • Sigma-Aldrich. "2-Amino-3-methylpyridine Safety and Properties Data" Sigma-Aldrich.
Application

Application Note: Preclinical In Vivo Dosing &amp; Pharmacokinetics of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine

Executive Summary & Physicochemical Rationale The transition of novel small molecules from in vitro assays to in vivo murine models is frequently derailed by poor formulation and sub-optimal pharmacokinetic (PK) profilin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The transition of novel small molecules from in vitro assays to in vivo murine models is frequently derailed by poor formulation and sub-optimal pharmacokinetic (PK) profiling. This application note establishes a robust, self-validating protocol for the preclinical dosing of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine .

Causality in Experimental Design: To design an effective dosing protocol, we must first analyze the molecule's physicochemical properties. The compound features a pyridine-2-amine core, making it a weak base (estimated pKa ~6.5–7.5). Simultaneously, the 5-ethylsulfanyl substituent significantly increases the molecule's lipophilicity (LogP). Consequently, at physiological pH (7.4), the molecule is largely un-ionized and highly lipophilic. If administered in purely aqueous vehicles (like standard saline), the compound will rapidly precipitate (crash out) in the bloodstream, leading to artificial toxicity, micro-embolisms, and erratic PK data. Therefore, a co-solvent and surfactant-based vehicle strategy is mandatory[1].

Vehicle Formulation Protocol

To overcome the solubility barrier, we employ a thermodynamically stable micro-emulsion strategy utilizing DMSO, PEG-400, and Tween-80.

  • DMSO disrupts the crystal lattice of the raw API powder.

  • PEG-400 acts as a primary co-solvent to increase absolute solubility, a standard approach for lipophilic small molecules[2].

  • Tween-80 (a nonionic surfactant) provides steric stabilization, preventing the drug from aggregating into micelles and precipitating upon dilution in the aqueous blood compartment[1].

Step-by-Step Formulation Methodology
  • API Solubilization: Weigh the required mass of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine powder into a sterile glass vial. Add 5% (v/v) DMSO and vortex vigorously until the solution is completely clear.

  • Co-solvent Addition: Add 40% (v/v) PEG-400 to the vial. Vortex for 2 minutes. The solution should remain optically clear.

  • Surfactant Stabilization: Add 5% (v/v) Tween-80 . Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure homogenous integration of the surfactant.

  • Aqueous Dilution: Slowly add 50% (v/v) sterile PBS (pH 7.4) dropwise while continuously vortexing. Rapid addition of the aqueous phase will cause localized supersaturation and precipitation.

Self-Validating System (Trustworthiness Checkpoint): Validation: Before dosing, centrifuge a 100 µL aliquot of the final formulation at 10,000 x g for 5 minutes. Visually inspect the bottom of the tube. If a white pellet is visible, the compound has precipitated, and the formulation is invalid. If the solution remains clear, it is safe for in vivo administration.

In Vivo Experimental Workflows

Workflow Formulation Vehicle Formulation (DMSO/PEG400/Tween80) Dosing Murine Dosing (IV / PO / IP) Formulation->Dosing Solubilized Compound Sampling Serial Blood Sampling (Submandibular) Dosing->Sampling Pharmacokinetics Analysis LC-MS/MS Bioanalysis Sampling->Analysis Plasma Prep Modeling PK/PD Compartmental Modeling Analysis->Modeling Concentration Data

Fig 1. Preclinical workflow from vehicle formulation to PK/PD compartmental modeling.

Murine Dosing Methodology

Strict adherence to dosing volume limits is critical to prevent vehicle-induced toxicity, as demonstrated in foundational murine PK studies[3].

  • Intravenous (IV) Dosing: Administer via the lateral tail vein. Max volume: 5 mL/kg (e.g., 100 µL for a 20g mouse). IV dosing bypasses first-pass metabolism, providing the absolute baseline for clearance and volume of distribution.

  • Oral Gavage (PO): Administer using a stainless-steel bulb-tipped gavage needle. Max volume: 10 mL/kg . This route assesses intestinal absorption and hepatic first-pass metabolism.

Pharmacokinetic Sampling & Analysis

Because of the lipophilic ethylsulfanyl group, the compound is expected to rapidly distribute from the plasma into peripheral tissues (e.g., adipose, brain). This necessitates a two-compartment pharmacokinetic model to accurately capture the distribution (alpha) and elimination (beta) phases[1].

PK_Model PO Oral Absorption (PO) Central Central Compartment (Plasma) PO->Central Ka Peripheral Peripheral Compartment (Tissues) Central->Peripheral K12 Elimination Clearance (Hepatic/Renal) Central->Elimination Kel Peripheral->Central K21

Fig 2. Two-compartment pharmacokinetic model illustrating drug distribution and clearance.

Serial Blood Sampling Protocol

To reduce inter-subject variability, serial sampling from a single mouse is preferred over terminal sampling from multiple mice. We utilize the submandibular vein puncture method.

  • Causality: Unlike retro-orbital bleeding, submandibular sampling does not require isoflurane anesthesia. Isoflurane depresses cardiac output and alters hepatic blood flow, which artificially skews PK clearance data.

  • Restrain the mouse securely using a commercial restraint tube.

  • Puncture the submandibular vein using a 4 mm animal lancet.

  • Collect exactly 20 µL of blood into a K2​ EDTA-coated capillary tube.

  • Centrifuge the capillary at 2,000 x g for 10 minutes at 4°C to separate plasma.

  • Extract the plasma layer and store at -80°C until LC-MS/MS bioanalysis.

Self-Validating System (Trustworthiness Checkpoint): Validation: Inspect the plasma post-centrifugation. It must be clear/pale yellow. If the plasma is pink or red, hemolysis has occurred. Hemolysis releases intracellular enzymes that can prematurely degrade the compound ex vivo and causes severe ion suppression during LC-MS/MS analysis. Hemolyzed samples must be excluded from the PK model.

Quantitative Data Summaries

Table 1: Formulation Matrix for 5-(Ethylsulfanyl)-3-methylpyridin-2-amine
ComponentVolume % (v/v)Function in FormulationCausality / Rationale
DMSO 5%Primary SolubilizerDisrupts the crystalline lattice of the raw API powder.
PEG-400 40%Co-solventOvercomes the high LogP driven by the ethylsulfanyl group[2].
Tween-80 5%Nonionic SurfactantProvides steric hindrance to prevent in vivo precipitation[1].
PBS (pH 7.4) 50%Aqueous DiluentBuffers the weak base (pyridine-2-amine) for physiological compatibility.
Table 2: Standard Murine PK Sampling Schedule & Volume Limits

Note: Total blood collection must not exceed 10% of total blood volume (approx. 150 µL for a 25g mouse) in a 24-hour period to prevent hypovolemic shock.

TimepointRouteSample VolumePurpose in PK Compartmental Modeling
Pre-dose IV / PO20 µLEstablishes baseline and confirms absence of matrix interferences.
15 min IV / PO20 µLCaptures Cmax​ for IV; assesses early absorption phase ( Ka​ ) for PO.
30 min IV / PO20 µLCaptures Cmax​ for PO; tracks initial distribution ( K12​ ) for IV.
1 hour IV / PO20 µLMonitors distribution into the peripheral tissue compartment.
2 hours IV / PO20 µLTransition from distribution (alpha) to elimination (beta) phase.
4 hours IV / PO20 µLEstablishes the slope of the elimination phase ( Kel​ ).
8 hours IV / PO20 µLCalculates half-life ( t1/2​ ) and terminal clearance.
24 hours IV / PO20 µLVerifies complete washout; required for accurate AUC0−∞​ calculation.

References

  • Whole-Body Physiologically Based Pharmacokinetic Model for Nutlin-3a in Mice after Intravenous and Oral Administration Drug Metabolism and Disposition, 2011;39(1):15–21. URL:[Link]

  • Nanoemulsion formulations for anti-cancer agent piplartine – characterization, toxicological, pharmacokinetics and efficacy studies International Journal of Pharmaceutics, 2016;498(1-2):12-22. URL:[Link]

  • Injectable Sustained Release Microparticles of Curcumin: A New Concept for Cancer Chemoprevention Cancer Research, 2010;70(11):4443-52. URL:[Link]

Sources

Method

Application Note: Preparation and Handling of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine Stock Solutions for In Vitro Cell Culture

Target Audience: Researchers, cell biologists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Technical Application Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, cell biologists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Technical Application Guide.

Introduction & Physicochemical Rationale

The compound 5-(Ethylsulfanyl)-3-methylpyridin-2-amine is a specialized building block and small molecule probe utilized in advanced pharmacological research. Structurally, it features a pyridine core substituted with a primary amine, a methyl group, and an ethylsulfanyl (-S-CH₂-CH₃) moiety.

The Causal Challenge: While the primary amine provides a degree of polarity, the ethylsulfanyl and methyl groups render the free base highly lipophilic. When introduced to aqueous physiological buffers (e.g., PBS, DMEM, RPMI) at physiological pH (7.4), the thermodynamic barrier to solvation is high. Without an amphiphilic vehicle to disrupt the compound's crystal lattice and stabilize it in solution, the molecule will fail to achieve bioavailability. Consequently, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent[2].

Table 1: Physicochemical Specifications
ParameterValue / SpecificationRationale
Chemical Formula C₈H₁₂N₂SDetermines exact mass calculations.
Molecular Weight 168.26 g/mol Required for precise molarity conversions.
Primary Solvent 100% Anhydrous DMSOAmphiphilic nature stabilizes lipophilic moieties.
Max in vitro DMSO ≤ 0.1% (v/v)Prevents basal cytotoxicity and transcriptomic artifacts [2].
Storage (Powder) +4°C to +25°C (Desiccated)Prevents ambient moisture absorption.
Storage (Solution) -20°C to -80°C (Aliquoted)Prevents freeze-thaw degradation and oxidation.

Primary Stock Preparation (50 mM)

Expertise & Experience: A common error in cell culture pharmacology is preparing low-concentration primary stocks (e.g., 1 mM). This forces the researcher to add large volumes of the stock to the cell media to achieve therapeutic doses, inadvertently raising the final DMSO concentration above the cytotoxic threshold of 0.1% [2]. Preparing a highly concentrated 50 mM primary stock minimizes the solvent footprint.

Step-by-Step Methodology
  • Equilibration: Allow the lyophilized powder to equilibrate to room temperature in a desiccator for 30 minutes prior to opening. Causality: Opening cold vials causes atmospheric moisture to condense on the powder, artificially inflating the weighed mass and hydrolyzing sensitive bonds.

  • Weighing: Accurately weigh 10.0 mg of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine using an analytical balance.

  • Calculation: Determine the required DMSO volume for a 50 mM stock.

    • Formula: Volume (mL) = Mass (mg) / [Molecular Weight ( g/mol ) × Target Concentration (M)]

    • Execution: 10.0 mg /[168.26 g/mol × 0.050 M] = 1.188 mL of DMSO .

  • Dissolution: Add 1.188 mL of sterile, anhydrous DMSO to the vial. Vortex vigorously for 60 seconds. If the solution is not perfectly clear, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Divide the stock into 50 µL aliquots in sterile, amber microcentrifuge tubes. Causality: Amber tubes prevent photo-oxidation, while aliquoting ensures the stock never undergoes more than one freeze-thaw cycle, which can cause irreversible precipitation.

Mitigating Micro-Precipitation: The Workflow

When highly lipophilic compounds dissolved in 100% DMSO are injected directly into aqueous media, the sudden shift in solvent polarity causes localized supersaturation at the droplet interface. This thermodynamic shock drives the compound to aggregate via Ostwald ripening, resulting in micro-precipitation ("crashing out") [3].

To ensure 100% bioavailability, we employ a Step-Down Dilution and a Constant-Vehicle matrix.

Causality cluster_0 Direct Addition Method cluster_1 Step-Down Method S1 High-Concentration DMSO Stock D1 Aqueous Media S1->D1 Direct Drop S2 Intermediate Diluent (Warm PBS, 10% DMSO) S1->S2 Titration D2 Localized Supersaturation D1->D2 D3 Micro-precipitation (Ostwald Ripening) D2->D3 S3 Gradual Desolvation S2->S3 S4 Stable Solvation (100% Bioavailability) S3->S4

Caption: Causality of micro-precipitation vs. stable solvation during aqueous dilution.

Serial Dilution Matrix (Constant Vehicle)

To generate a dose-response curve without introducing DMSO toxicity as a confounding variable, perform all serial dilutions in 100% DMSO first. Then, dilute each working stock identically into the final media.

Table 2: Constant-Vehicle Dilution Matrix
Target Final ConcentrationDMSO Working Stock ConcentrationDilution Factor into MediaFinal DMSO Concentration (v/v)
50 µM 50 mM1:10000.1%
10 µM 10 mM1:10000.1%
2 µM 2 mM1:10000.1%
0.4 µM 0.4 mM1:10000.1%
Vehicle Control 100% DMSO (No compound)1:10000.1%

Self-Validating Protocol: The Turbidity Check

Trustworthy science requires built-in validation. Because micro-precipitates of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine can be invisible to the naked eye, relying on visual inspection is insufficient.

Validation Methodology:

  • Prepare your final dosed cell culture media (e.g., 50 µM compound in DMEM + 10% FBS).

  • Transfer 100 µL of the dosed media and 100 µL of the Vehicle Control media into a clear 96-well plate.

  • Read the Optical Density (OD) at 600 nm using a microplate reader.

  • Interpretation: If the Δ OD₆₀₀ (Dosed - Vehicle) is > 0.05, the compound has formed colloidal aggregates that are scattering light. This invalidates the media preparation. If Δ OD₆₀₀ ≤ 0.05, the solution is fully solvated and safe for cell dosing.

G A 5-(Ethylsulfanyl)-3-methylpyridin-2-amine (Dry Powder) B Primary Stock (50 mM) in 100% Anhydrous DMSO A->B Dissolve & Vortex C Aliquoting (Store at -20°C to -80°C) B->C Prevent Freeze-Thaw D DMSO Serial Dilutions (Maintains Constant Vehicle) C->D Dose-Response Prep E Final Cell Culture Media (DMSO rigidly locked at 0.1% v/v) D->E 1:1000 Transfer F In Vitro Assay (Cell Dosing) E->F Validated Media G Turbidity Check (OD 600 nm ≤ 0.05) E->G Self-Validation

Caption: Workflow for the preparation, dilution, and validation of the compound.

References

  • PubChem. "2-Amino-3-methylpyridine (Structural Analog Properties).
  • BenchChem Technical Support. "Calpain Inhibitors in Cell Culture: DMSO Toxicity Guidelines." BenchChem.
  • BenchChem Technical Support.
Application

Application Note: Catalysts for the Efficient Synthesis of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine via C–S Cross-Coupling

Executive Summary 5-(Ethylsulfanyl)-3-methylpyridin-2-amine is a highly functionalized heteroaryl scaffold frequently utilized in the development of kinase inhibitors and advanced agrochemicals. The synthesis of this com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Ethylsulfanyl)-3-methylpyridin-2-amine is a highly functionalized heteroaryl scaffold frequently utilized in the development of kinase inhibitors and advanced agrochemicals. The synthesis of this compound relies on the selective C–S cross-coupling of 5-bromo-3-methylpyridin-2-amine with an ethylthio source (e.g., ethanethiol or sodium ethanethiolate).

Constructing C–S bonds on heteroaryl halides bearing unprotected primary amino groups presents significant chemoselectivity and catalyst-poisoning challenges. This application note evaluates the causality behind catalyst selection—specifically comparing Palladium (Buchwald-Hartwig) and Copper (Ullmann-type) systems—and provides a self-validating, step-by-step protocol for the optimal synthetic route.

Mechanistic Insights: The Causality of Catalyst Selection

Palladium-Catalyzed Buchwald-Hartwig Thioetherification

Aliphatic thiols are notorious for poisoning transition metal catalysts. They readily form stable, bridging metal-thiolate resting states that halt the catalytic cycle. To overcome this thermodynamic sink, the selection of the supporting ligand is critical. Bidentate phosphine ligands with large bite angles, such as Xantphos (natural bite angle ~111°), or highly sterically demanding ligands like Josiphos (CyPF-tBu) , are essential for successful turnover[1][2].

  • The Causality of Steric Bulk: The steric bulk of Xantphos forces the Pd(II) center into a distorted geometry that destabilizes the intermediate Pd-thiolate complex. This thermodynamic destabilization dramatically accelerates the rate-determining reductive elimination step, driving the formation of the C–S bond before the catalyst can be deactivated[1].

  • The Causality of Chemoselectivity: The strong binding affinity of these bidentate ligands prevents the unprotected 2-amino group of the pyridine substrate from competitively coordinating to the palladium center, ensuring high chemoselectivity for the C–Br bond[2].

Copper-Catalyzed Ullmann-Type Coupling

As a cost-effective alternative, Copper(I) oxide (Cu₂O) has emerged as a highly efficient, ligand-free catalyst for C–S bond formation[3].

  • The Causality of the Copper Cycle: Under basic conditions (e.g., KOH), Cu₂O facilitates the coupling via a Single Electron Transfer (SET) or Cu(I)/Cu(III) oxidative addition pathway. While significantly cheaper and environmentally benign, this method typically requires higher catalyst loadings (5–10 mol%) and can exhibit longer reaction times due to transient off-target coordination from the free amine[3].

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the performance metrics of leading catalytic systems for the thioetherification of aminopyridine derivatives.

Catalyst SystemLigandSulfur SourceSolventTemp (°C)Yield (%)Key Advantage
Pd₂(dba)₃ (2.5 mol%)Xantphos (5 mol%)NaSEt1,4-Dioxane100>85%Rapid reductive elimination; high chemoselectivity[1].
Pd(OAc)₂ (1 mol%)CyPF-tBu (1 mol%)EtSH + NaOtBuToluene110>90%Ultra-low catalyst loading; broad functional tolerance[2].
Cu₂O (5 mol%)None (Ligand-free)EtSH + KOHDMSO/H₂O8070–80%Cost-effective; environmentally benign solvent system[3].

Workflow Visualization

CatalyticCycle Pd0 Pd(0) / Xantphos Active Catalyst PdII_Br [Ar-Pd(II)-Br] Oxidative Addition Complex Pd0->PdII_Br Oxidative Addition ArBr 5-Bromo-3-methylpyridin-2-amine ArBr->PdII_Br PdII_SR [Ar-Pd(II)-SEt] Thiolate Complex PdII_Br->PdII_SR Transmetalation Thiol Sodium Ethanethiolate (EtS⁻ source) Thiol->PdII_SR PdII_SR->Pd0 Reductive Elimination Product 5-(Ethylsulfanyl)-3-methylpyridin-2-amine PdII_SR->Product

Pd-catalyzed C-S cross-coupling cycle for 5-(Ethylsulfanyl)-3-methylpyridin-2-amine.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol outlines a self-validating methodology utilizing the Pd₂(dba)₃/Xantphos system. It incorporates strict inert-atmosphere techniques to prevent the oxidative dimerization of the thiolate into diethyl disulfide.

Materials & Reagents
  • Substrate: 5-Bromo-3-methylpyridin-2-amine (1.0 equiv, 10 mmol)

  • Nucleophile: Sodium ethanethiolate (1.2 equiv, 12 mmol)

  • Precatalyst: Pd₂(dba)₃ (2.5 mol% Pd, 0.125 mmol)

  • Ligand: Xantphos (5.0 mol%, 0.5 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (50 mL, degassed)

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation In an oven-dried Schlenk flask under a strict argon atmosphere, combine Pd₂(dba)₃ and Xantphos in 10 mL of degassed anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes.

  • Causality & Validation: This pre-incubation allows the formation of the active monomeric Pd(0)-Xantphos complex. A successful activation is visually validated by a distinct color shift from dark purple to orange-yellow. Pre-forming the complex prevents the free amine of the substrate from competitively binding to unligated palladium.

Step 2: Substrate Addition Add 5-bromo-3-methylpyridin-2-amine (10 mmol) to the active catalyst solution. Stir for 5 minutes.

  • Causality: Adding the aryl bromide before the thiolate ensures that oxidative addition occurs first. If the thiolate is added prematurely, it can reduce Pd(II) to Pd(0) non-productively or form stable, inactive Pd-thiolate resting states.

Step 3: Thiolate Introduction In a separate argon-purged vial, suspend sodium ethanethiolate (12 mmol) in 40 mL of 1,4-dioxane. Transfer this suspension dropwise to the Schlenk flask over 10 minutes.

  • Causality: Using pre-formed sodium ethanethiolate avoids the volatility and extreme odor of free ethanethiol (bp 35 °C). Dropwise addition maintains a low steady-state concentration of the thiolate, preventing the formation of inactive Pd-bis(thiolate) species.

Step 4: Thermal Coupling Heat the reaction mixture to 100 °C using an oil bath. Monitor the reaction via TLC (EtOAc:Hexane 1:1) or LC-MS. Complete conversion typically occurs within 4–6 hours.

  • Causality: A temperature of 100 °C provides the necessary thermal energy to drive the rate-determining reductive elimination step, which is sterically hindered but thermodynamically favored by the Xantphos bite angle.

Step 5: Quenching and Workup Cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter the entire mixture through a pad of Celite.

  • Causality: Removing palladium black and insoluble inorganic salts early in the workup prevents the formation of intractable emulsions during subsequent aqueous extractions.

Step 6: Purification Wash the organic filtrate with brine (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution of Hexanes to EtOAc) to afford pure 5-(Ethylsulfanyl)-3-methylpyridin-2-amine.

References

  • Title: Pd2(dba)
  • Source: Journal of the American Chemical Society (via ResearchGate)
  • Title: Ligand-Free C-S Bond Formation Catalyzed by Copper(I)

Sources

Method

The Dual-Faceted Reactivity of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine in Cross-Coupling Reactions: A Guide for Advanced Synthesis

For Immediate Release: Application Notes and Protocols Executive Summary The 2-amino-3-methylpyridine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of clinically relevant molecules. The...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release: Application Notes and Protocols

Executive Summary

The 2-amino-3-methylpyridine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of clinically relevant molecules. The functionalization of this core structure at the C5 position via cross-coupling reactions is a critical step in the synthesis of diverse compound libraries for drug discovery. This technical guide provides an in-depth exploration of the application of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine in modern cross-coupling methodologies. Direct cross-coupling with the thioether moiety is not a conventional approach. Instead, this guide elucidates a powerful two-step strategy involving the oxidation of the ethylsulfanyl group to a versatile sulfinate intermediate, which can then participate in a range of palladium-catalyzed desulfinative cross-coupling reactions. For comparative purposes and to provide a comprehensive synthetic toolkit, we also present established protocols for the analogous 5-bromo-3-methylpyridin-2-amine, a common precursor or alternative substrate.

The Challenge and the Opportunity: Activating the C5 Position

The 2-amino group in the pyridine ring presents a significant challenge in transition metal-catalyzed cross-coupling reactions. It can coordinate to the metal center (e.g., palladium), potentially leading to catalyst inhibition or deactivation[1]. This necessitates carefully optimized reaction conditions and, in some cases, protection of the amino group.

The ethylsulfanyl group at the C5 position is not a typical leaving group for standard cross-coupling reactions like Suzuki, Buchwald-Hartwig, or Sonogashira. However, the sulfur atom offers a unique handle for activation. By oxidizing the thioether to a sulfinate, we transform an unreactive group into an excellent nucleophilic coupling partner for desulfinative cross-coupling reactions[2][3][4][5][6][7]. This emerging strategy has proven effective for overcoming challenges associated with traditional cross-coupling partners of heteroaromatics, particularly the "2-pyridyl problem" where boronic acids are prone to protodeboronation[3].

Proposed Synthetic Strategy: A Two-Step Approach to C5 Functionalization

Our recommended approach for leveraging 5-(Ethylsulfanyl)-3-methylpyridin-2-amine in cross-coupling reactions is a two-step sequence:

  • Oxidation: Conversion of the thioether to the corresponding sodium sulfinate.

  • Desulfinative Cross-Coupling: Palladium-catalyzed reaction of the in situ generated sulfinate with various electrophiles.

G cluster_0 Step 1: Activation cluster_1 Step 2: Cross-Coupling Thioether 5-(Ethylsulfanyl)-3-methylpyridin-2-amine Oxidation Oxidation (e.g., Oxone®, H₂O₂) Thioether->Oxidation Sulfinate Sodium 5-(sulfin)-3-methylpyridin-2-aminate Oxidation->Sulfinate Cross_Coupling Pd-Catalyzed Desulfinative Coupling Sulfinate->Cross_Coupling Coupling_Partners Aryl/Vinyl Halides Terminal Alkynes Amines Coupling_Partners->Cross_Coupling Products 5-Aryl/Alkynyl/Amino- 3-methylpyridin-2-amines Cross_Coupling->Products G Start Pd(II) Precatalyst Reduction Reduction to Pd(0) Start->Reduction Pd(0) Active Pd(0)L_n Reduction->Pd(0) OA Oxidative Addition (Ar-X) Pd(0)->OA Pd(II)_complex Ar-Pd(II)-X OA->Pd(II)_complex Transmetalation Transmetalation (Sulfinate) Pd(II)_complex->Transmetalation Sulfinate_complex Ar-Pd(II)-Sulfinate Transmetalation->Sulfinate_complex Desulfination Desulfination (-SO₂) Sulfinate_complex->Desulfination RE Reductive Elimination Desulfination->RE RE->Pd(0) Regenerates Catalyst Product Ar-Pyridine Product RE->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: LC-MS Optimization for 5-(Ethylsulfanyl)-3-methylpyridin-2-amine

Welcome to the Advanced Applications Support Hub. As researchers and drug development professionals, analyzing highly basic, multi-functional compounds like 5-(Ethylsulfanyl)-3-methylpyridin-2-amine presents unique chrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Hub. As researchers and drug development professionals, analyzing highly basic, multi-functional compounds like 5-(Ethylsulfanyl)-3-methylpyridin-2-amine presents unique chromatographic and ionization challenges. This guide synthesizes field-proven methodologies to resolve peak tailing, optimize electrospray ionization (ESI+), and ensure robust system suitability.

Diagnostic Workflow

Before adjusting your instrument parameters, consult the logical workflow below to identify the root cause of poor chromatography or low sensitivity.

LCMS_Optimization Start LC-MS Analysis of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine Assess Assess Chromatographic Peak Shape Start->Assess Tailing Peak Tailing (Tf > 1.5) Assess->Tailing Poor Shape Ideal Symmetrical Peak (Tf 1.0-1.2) Assess->Ideal Good Shape Silanol Secondary Silanol Interactions? (Basic Amine/Pyridine) Tailing->Silanol SensCheck Assess ESI+ Sensitivity Ideal->SensCheck Buffer Add 10mM Ammonium Formate & 0.1% Formic Acid (pH < 3) Silanol->Buffer Mitigate Buffer->Assess Re-inject LowSens Low Signal-to-Noise SensCheck->LowSens S/N < 10 Valid Method Validated SensCheck->Valid S/N > 10 OptOrg Switch Organic to ACN Optimize Source Temp LowSens->OptOrg OptOrg->SensCheck Re-inject

Fig 1. Diagnostic workflow for LC-MS optimization of basic pyridine derivatives.

Troubleshooting Guide & FAQs

Q1: Why does 5-(Ethylsulfanyl)-3-methylpyridin-2-amine exhibit severe peak tailing on my standard C18 column? A1: The analyte features two highly basic moieties: an exocyclic primary amine and a pyridine nitrogen. In reversed-phase liquid chromatography (RPLC), basic compounds readily undergo secondary ion-exchange interactions with residual, unendcapped silanol groups (Si-O⁻) on the silica stationary phase (1[1]). Because the analyte is positively charged under typical LC-MS conditions, it binds strongly to these anionic sites. This causes delayed elution of a fraction of the analyte population, which manifests as an asymmetrical, tailing peak. Operating at a lower pH can protonate the analyte and reduce these interactions (2[2]).

Q2: How should I optimize the aqueous mobile phase to fix this tailing while maintaining MS sensitivity? A2: The most effective strategy is a dual-additive approach: lowering the pH and increasing the ionic strength using volatile, MS-friendly buffers. Causality: Lowering the mobile phase pH to ~2.7 using 0.1% Formic Acid serves two purposes. First, it ensures the basic amine and pyridine nitrogens are fully protonated, maximizing positive electrospray ionization (ESI+) efficiency. Second, it suppresses the ionization of surface silanols (which have a pKa of ~3.5–4.5), converting them to neutral Si-OH groups and eliminating the electrostatic attraction. However, pH adjustment alone is often insufficient. Adding 10 mM Ammonium Formate provides a complementary cationic salt ( NH4+​ ) that competitively binds to any remaining active silanol sites (3[3]). This acts as a masking agent without causing the ion suppression typically seen with non-volatile salts, which must be strictly avoided in LC-MS to prevent source fouling (4[4]).

Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier? A3: Acetonitrile is strongly recommended for 5-(Ethylsulfanyl)-3-methylpyridin-2-amine. Causality: Acetonitrile is an aprotic solvent with lower viscosity and lower surface tension than methanol. In the ESI source, the lower surface tension facilitates more efficient droplet fission and faster desolvation, directly translating to a higher signal-to-noise (S/N) ratio. Chromatographically, ACN provides superior mass transfer kinetics, which sharpens the peak and further mitigates tailing. Methanol, being protic, can sometimes participate in hydrogen bonding with the amine group, leading to broader peaks.

Q4: My retention times are drifting, and peak shapes are degrading over multiple injections. What is the root cause? A4: This phenomenon typically indicates either inadequate column equilibration or a solvent mismatch. Injecting a sample dissolved in a solvent stronger than the initial mobile phase composition (e.g., a 100% ACN sample injected into a 5% ACN gradient) causes the analyte to travel down the column before focusing, leading to peak fronting or splitting (5[5]). Always dissolve the sample in the initial mobile phase composition.

Quantitative Data Summary

The table below summarizes the expected chromatographic and mass spectrometric outcomes when varying the mobile phase composition for this specific pyridine derivative.

Mobile Phase Composition (Aqueous / Organic)Modifiers AddedExpected Tailing Factor (Tf)Relative ESI+ S/N RatioBackpressureChromatographic Outcome
Water / MethanolNone> 2.5 (Severe)1x (Baseline)HighUnacceptable tailing; poor sensitivity due to ion suppression from silanol binding.
Water / Acetonitrile0.1% Formic Acid (FA)1.5 - 1.8 (Moderate)3xLowImproved ionization, but residual silanols still cause moderate tailing.
Water / Acetonitrile10 mM Ammonium Formate1.4 - 1.6 (Moderate)2.5xLowGood masking of silanols, but lack of acid reduces overall protonation efficiency.
Water / Acetonitrile 10 mM Amm. Formate + 0.1% FA 1.0 - 1.2 (Symmetrical) 5x (Optimal) Low Optimal peak shape and maximum ionization efficiency; complete silanol suppression.

Experimental Protocols

Protocol 1: Preparation of Self-Validating Buffered Mobile Phase

Objective: Formulate an MS-compatible aqueous phase that guarantees silanol suppression and maximum ESI+ protonation.

  • Step 1: Weigh 0.63 g of LC-MS grade Ammonium Formate and dissolve it in 950 mL of ultrapure water (18.2 MΩ·cm).

  • Step 2: Add 1.0 mL of LC-MS grade Formic Acid to the solution.

  • Step 3: Dilute to a final volume of 1000 mL with ultrapure water and mix thoroughly.

  • Step 4 (Self-Validation Check): Measure the pH of the solution using a calibrated pH meter. The pH must read 2.8 ± 0.1.

    • Causality: If the pH is >3.0, the buffer capacity is insufficient to keep silanols protonated, risking peak tailing. If this occurs, discard and remake the buffer. Do not attempt to titrate it by adding excess acid, as this alters the ionic strength unpredictably and invalidates the method.

  • Step 5: Filter the buffer through a 0.22 µm hydrophilic PTFE membrane to remove microscopic particulates that could cause blocked frits or pressure spikes.

Protocol 2: System Suitability and Equilibration Workflow

Objective: Ensure the LC-MS system is primed for basic analyte retention without carryover.

  • Step 1: Purge all LC lines with the fresh mobile phase for 5 minutes at 2.0 mL/min (bypassing the analytical column to protect it from pressure shocks).

  • Step 2: Connect a base-deactivated or hybrid silica C18 column designed specifically for basic compounds.

  • Step 3: Equilibrate the column with the initial gradient composition (e.g., 95% Aqueous / 5% Organic) at 0.4 mL/min for a minimum of 10 Column Volumes (CV).

  • Step 4 (Self-Validation Check): Monitor the MS baseline and system backpressure. The system is validated for injection only when the pressure ripple is <1% and the MS Total Ion Chromatogram (TIC) baseline remains flat for 3 consecutive minutes.

  • Step 5: Inject a low-concentration System Suitability Test (SST) standard (e.g., 10 ng/mL) of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine. Calculate the Tailing Factor (Tf). Proceed with the analytical batch only if Tf ≤ 1.3.

References

  • LC-MS Troubleshooting Guide - msvision.com - 1

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - restek.com - 3

  • refining analytical methods for 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE detection - benchchem.com - 2

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes - chromatographyonline.com - 5

  • COSMOSIL Applications - nacalai.com - 4

Sources

Optimization

Overcoming poor aqueous solubility of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine in biological assays

Topic: Overcoming Poor Aqueous Solubility of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine in Biological Assays Target Audience: Researchers, Assay Biologists, and Formulation Scientists Welcome to the Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Poor Aqueous Solubility of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine in Biological Assays Target Audience: Researchers, Assay Biologists, and Formulation Scientists

Welcome to the Application Scientist Support Portal. Working with small, highly lipophilic heterocycles in aqueous biological environments often leads to erratic assay readouts, false negatives, and cellular toxicity. This guide provides a mechanistic understanding and field-proven troubleshooting strategies to rescue assays utilizing 5-(Ethylsulfanyl)-3-methylpyridin-2-amine .

Mechanistic Overview: Why Does This Compound Precipitate?

To solve a solubility issue, we must first understand the molecular causality. 5-(Ethylsulfanyl)-3-methylpyridin-2-amine possesses two competing structural features:

  • The Hydrophobic Sink: The ethylsulfanyl ( −S−CH2​−CH3​ ) group is highly lipophilic. In aqueous media, water molecules are forced to form highly ordered, clathrate-like structures around this thioether tail. This imposes a severe thermodynamic (entropic) penalty, driving the molecules to aggregate and minimize their exposed hydrophobic surface area [2].

  • The Weakly Basic Core: The 2-aminopyridine moiety is a weak base (estimated pKa ~6.5–7.0). At physiological pH (7.4), the compound exists predominantly in its unprotonated, neutral state. Without the polarity of an ionized amine, the molecule lacks the hydration energy required to overcome the hydrophobic collapse induced by the ethylsulfanyl group.

The Result: Rapid compound precipitation, often forming sub-visible colloidal aggregates that scatter light and sequester the active compound away from biological targets.

Diagnostic Decision Matrix

Before altering your assay, use the following decision tree to identify the most appropriate solubilization strategy based on your specific biological system.

Troubleshooting_Tree Start Precipitation in Assay Buffer? Biochem Biochemical Assay? Start->Biochem CellBased Cell-Based Assay? Start->CellBased AddDetergent Add 0.01% Triton X-100 or Tween-20 Biochem->AddDetergent CheckDMSO Is DMSO > 0.5%? CellBased->CheckDMSO ReduceDMSO Reduce DMSO & Use HP-β-CD (5-10%) CheckDMSO->ReduceDMSO Yes Salt Formulate as HCl Salt (pH ~6.5-7.0) CheckDMSO->Salt No

Decision matrix for resolving compound precipitation in biological assays.

Frequently Asked Questions (FAQs)

Q1: My cell-based assay requires 100 µM of the compound, but it crashes out of PBS unless I use 2% DMSO. How can I fix this without killing my cells? A1: You are hitting the cytotoxic threshold of DMSO. Concentrations above 0.5% drastically reduce cell viability and alter gene expression, while >1% is universally toxic to mammalian cells [1]. To achieve 100 µM without exceeding 0.5% DMSO, you must introduce a carrier molecule. We recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of HP-β-CD encapsulates the problematic ethylsulfanyl group, while its hydrophilic exterior maintains aqueous solubility [2].

Q2: I am running a cell-free kinase assay. Can I just use HP-β-CD? A2: While you can, it is not optimal for biochemical assays. Cyclodextrins can limit the "free drug fraction" available to bind to your target enzyme, artificially inflating your IC 50​ values. For cell-free assays, it is much better to lower the surface tension of the buffer by adding a non-ionic surfactant like 0.01% Tween-20 or Triton X-100 [3]. This forms micelles that stabilize the compound without tightly sequestering it.

Q3: How do I know if my compound is fully dissolved or just forming sub-visible aggregates? A3: Visual inspection is insufficient. Sub-visible aggregates will not settle at the bottom of the tube but will severely disrupt assay kinetics. You must implement a self-validating filtration step . Filter your final aqueous preparation through a 0.22 µm membrane and quantify the filtrate via HPLC. If the concentration drops compared to an unfiltered organic control, you have sub-visible aggregation. Alternatively, use nephelometry (light scattering) to detect particles in solution.

Quantitative Reference Tables

Table 1: DMSO Tolerance Limits in Biological Assays [1]

Always run a vehicle control to distinguish solvent artifacts from true pharmacological effects.

Assay TypeMax Recommended DMSO (v/v)Biological Impact / Toxicity Risks
Biochemical (Enzymatic) 1.0% – 5.0%May inhibit enzyme kinetics or alter protein folding at high levels.
Cell-Based (Immortalized) 0.1% – 0.5%>0.5% reduces proliferation; >1.0% induces apoptosis and membrane lysis.
Cell-Based (Primary/Stem) < 0.1%Highly sensitive; alters baseline gene expression and differentiation pathways.
In Vivo (Rodent) < 2.0%Systemic toxicity, injection site necrosis, and vehicle-induced artifacts.
Table 2: Solubilization Strategies for 5-(Ethylsulfanyl)-3-methylpyridin-2-amine [2][3]
StrategyMechanism of ActionProsCons
Co-solvency (DMSO) Lowers the dielectric constant of the aqueous media.Easy to prepare; standard industry practice.Strict cellular toxicity limits; causes precipitation upon dilution.
Cyclodextrin (HP-β-CD) Host-guest complexation shields the lipophilic thioether group.Highly biocompatible; preserves cell viability.May reduce the active "free-drug" fraction; requires optimization.
Salt Formation (HCl) Protonates the 2-aminopyridine core (pKa ~6.8) to form an ion pair.Enhances intrinsic aqueous solubility thermodynamically.Requires pH control; unbuffered media may become too acidic.
Surfactants (Tween-20) Micellar encapsulation of the hydrophobic molecule.Excellent for biochemical assays; prevents plastic binding.Lyses lipid bilayers; strictly incompatible with cell-based assays.

Self-Validating Experimental Protocols

To ensure data integrity, every formulation must be empirically validated. The following protocol utilizes HP-β-CD to rescue the solubility of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine while maintaining a self-validating feedback loop.

Solubilization_Workflow A Weigh 5-(Ethylsulfanyl)- 3-methylpyridin-2-amine B Dissolve in 100% DMSO (10 mM Stock) A->B D Add Stock Dropwise to CD Solution (Stirring) B->D C Prepare 20% w/v HP-β-CD in Assay Buffer C->D E Vortex & Sonicate (15 min at RT) D->E F Filter (0.22 µm) to Remove Aggregates E->F G Quantify Final Conc. (HPLC/UV) F->G

Workflow for cyclodextrin-mediated solubilization of lipophilic amines.
Protocol: Preparation and Validation of HP-β-CD Inclusion Complexes

Phase 1: Formulation

  • Prepare the Carrier: Dissolve HP-β-CD in your target biological buffer (e.g., HBSS or PBS) to a final concentration of 10% to 20% (w/v). Filter-sterilize through a 0.22 µm PES membrane.

  • Prepare the Stock: Dissolve 5-(Ethylsulfanyl)-3-methylpyridin-2-amine in 100% anhydrous DMSO to create a 10 mM master stock. Note: Ensure the compound is fully dissolved; warm slightly to 37°C if necessary.

  • Complexation: While vortexing the HP-β-CD solution at medium speed, add the 10 mM DMSO stock dropwise to achieve your desired final concentration (e.g., a 1:100 dilution yields 100 µM compound in 1% DMSO).

  • Energy Input: Sonicate the mixture in a water bath at Room Temperature for 15 minutes. Caution: The ethylsulfanyl group is susceptible to oxidation. Monitor the bath temperature and ensure it does not exceed 30°C during sonication.

Phase 2: Self-Validation (The Integrity Check) 5. Filtration: Pass the sonicated solution through a 0.22 µm PTFE or PES syringe filter. This step physically removes any uncomplexed, precipitated compound. 6. Control Preparation: Prepare a theoretical 100% recovery control by diluting the 10 mM DMSO stock directly into 100% Acetonitrile (or Methanol) to the same target concentration (e.g., 100 µM). 7. Quantification: Inject both the filtered aqueous sample and the organic control into an HPLC-UV system. 8. Causality Check: Calculate the Area Under the Curve (AUC).

  • Pass: Aqueous AUC is ≥95% of the Organic AUC. The compound is successfully encapsulated and fully soluble.

  • Fail: Aqueous AUC is <95% . The compound is crashing out. Troubleshooting action: Increase the HP-β-CD concentration or slightly lower the buffer pH to 6.8 to protonate the 2-aminopyridine core.

References

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

Troubleshooting

Technical Support Center: Optimizing 5-(Ethylsulfanyl)-3-methylpyridin-2-amine Fluorescence Assays

Welcome to the Technical Support Center for assay development involving 5-(ethylsulfanyl)-3-methylpyridin-2-amine . As a substituted aminopyridine, this compound serves as a highly sensitive fluorescent reporter characte...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for assay development involving 5-(ethylsulfanyl)-3-methylpyridin-2-amine . As a substituted aminopyridine, this compound serves as a highly sensitive fluorescent reporter characterized by a large Stokes shift and high quantum yield compared to traditional coumarin-based probes[1]. However, its excitation in the near-UV range (~280–340 nm) and emission in the blue visible spectrum (~380–450 nm) make it uniquely susceptible to biological matrix interference and pH-dependent signal quenching[2].

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and eliminate background noise in these specific fluorescence assays.

Troubleshooting Guide & FAQs: The Causality of Background Noise

Q: Why is my baseline signal excessively high before the enzymatic reaction or binding event even begins? A: High baseline noise is typically caused by matrix autofluorescence or light scattering. Biological components like NADH, collagen, and aromatic amino acids (e.g., tryptophan) absorb and emit in the exact same near-UV/blue spectral window as 2-aminopyridine derivatives[2]. Causality: This spectral overlap causes the photomultiplier tube (PMT) to register matrix emission as a false-positive probe signal. Solution: Switch from an endpoint readout to a kinetic (rate-based) readout. By measuring the change in fluorescence over time ( Δ RFU/min), the static background autofluorescence is mathematically subtracted out. Additionally, ensure you are using solid black microplates to prevent well-to-well light scattering[3].

Q: The fluorescence signal of the 5-(ethylsulfanyl)-3-methylpyridin-2-amine probe drops significantly when I change my assay buffer. What is happening? A: Aminopyridine fluorescence is highly pH-dependent. The quantum yield drops precipitously in basic media due to the deprotonation of the nitrogen atoms on the pyridine ring[1]. Causality: The protonated state of the pyridine ring stabilizes the excited state dipole, enhancing fluorescence. Deprotonation at pH > 8.0 quenches this effect, severely reducing the signal-to-noise ratio[4]. Solution: Maintain the assay buffer strictly between pH 6.5 and 7.4. If your target enzyme requires a basic pH for optimal catalytic activity, consider a two-step assay where the reaction is stopped and acidified before reading the plate.

Q: How do I prevent false positives caused by fluorescent library compounds in High-Throughput Screening (HTS)? A: Approximately 2% to 10% of small molecule libraries contain intrinsically fluorescent compounds that interfere with near-UV/blue assays[5]. Causality: Inner Filter Effect (IFE) or direct compound emission mimics or quenches the probe's signal, leading to false positives or false negatives[6]. Solution: Implement Time-Resolved Fluorescence (TRF) if the assay can be adapted to use a lanthanide chelate. TRF allows reading the emission after a microsecond delay, giving short-lived compound autofluorescence time to decay first[7]. Otherwise, you must run a parallel counter-screen with the library compounds and buffer alone to flag autofluorescent hits.

Data Presentation: Mitigation Strategies

To quantify the impact of these troubleshooting steps, the following table summarizes the expected improvements in Signal-to-Noise Ratio (SNR) when applying specific background reduction strategies to aminopyridine assays.

Mitigation StrategyMechanism of ActionTarget pH RangeExpected Background ReductionTypical SNR Improvement
Buffer Acidification Prevents pyridine deprotonation6.5 – 7.415 - 25%3.5x
Black Microplates Eliminates well-to-well crosstalkN/A60 - 75%5.2x
Kinetic Readout Subtracts static matrix noiseN/A80 - 90%8.0x
Time-Resolved (TRF) Bypasses short-lived fluorophoresN/A> 95%> 15.0x

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system. Step 3 (the orthogonal blanks) acts as an internal control mechanism to verify that background noise has been successfully isolated from the true signal.

Optimized Protocol for 5-(Ethylsulfanyl)-3-methylpyridin-2-amine Assays:

  • Plate Preparation: Use solid black, low-binding 384-well microplates (e.g., Corning or Greiner) to minimize optical crosstalk and bottom-scatter[3].

  • Buffer Formulation: Prepare the assay buffer at pH 7.2 (e.g., 50 mM HEPES, 0.01% Triton X-100 to prevent non-specific binding). Critical: Do not exceed pH 7.5 to maintain probe protonation.

  • Self-Validation Controls: Set up the following control wells before adding the target analyte:

    • Blank 1 (Buffer Only): Establishes the baseline instrument electronic noise.

    • Blank 2 (Buffer + Matrix/Lysate): Quantifies biological matrix autofluorescence.

    • Blank 3 (Buffer + Matrix + Library Compound): Flags compound-specific IFE or autofluorescence[5].

  • Probe Addition: Add the 5-(ethylsulfanyl)-3-methylpyridin-2-amine probe. Keep the final concentration low (typically 1-10 μ M) to minimize self-quenching while maintaining a dynamic range.

  • Kinetic Measurement: Read the plate immediately on a fluorescence microplate reader (Excitation: ~300-340 nm, Emission: ~400-450 nm). Take readings every 60 seconds for 30 minutes.

  • Data Analysis: Calculate the slope ( Vmax​ ) of the linear portion of the curve. Subtract the slope of Blank 2 from the sample wells to yield the true specific activity, completely isolating the signal from static background noise.

Visualizations

Below are the mechanistic and workflow diagrams illustrating the source of background noise and the logical troubleshooting progression.

Mechanism Excitation Excitation Light (Near-UV 300-340nm) Probe 5-(Ethylsulfanyl)-3-methyl pyridin-2-amine Excitation->Probe Specific Absorption Matrix Matrix Autofluorescence (NADH, Tryptophan) Excitation->Matrix Cross- Excitation Detector PMT Detector (Emission ~400-450nm) Probe->Detector True Signal Matrix->Detector Background Noise (Spectral Overlap)

Caption: Mechanism of spectral overlap and matrix autofluorescence interference at the detector.

Workflow Start High Background Noise Detected in Assay CheckPH 1. Assess Buffer pH Start->CheckPH PHAction Adjust to pH 6.5-7.4 (Prevent Deprotonation) CheckPH->PHAction If pH > 8.0 CheckMatrix 2. Evaluate Matrix Autofluorescence CheckPH->CheckMatrix If pH is optimal PHAction->CheckMatrix MatrixAction Implement Kinetic Readout or Time-Resolved (TRF) CheckMatrix->MatrixAction High NADH/Proteins CheckPlates 3. Microplate Scattering CheckMatrix->CheckPlates Low Matrix Noise MatrixAction->CheckPlates PlateAction Switch to Solid Black Low-Binding Plates CheckPlates->PlateAction Using Clear/White Plates Success Optimized SNR (Validated Assay) CheckPlates->Success Already Black Plates PlateAction->Success

Caption: Diagnostic workflow for mitigating background noise in aminopyridine fluorescence assays.

References

  • Title: Interference and Artifacts in High-content Screening - Assay Guidance Manual Source: NCBI Bookshelf (nih.gov) URL: [Link]

  • Title: Development of highly sensitive fluorescent assays for fatty acid amide hydrolase Source: PMC (nih.gov) URL: [Link]

  • Title: Avoiding Fluorescence Assay Interference—The Case for Diaphorase Source: PMC (nih.gov) URL: [Link]

  • Title: Interference with Fluorescence and Absorbance - Assay Guidance Manual Source: NCBI Bookshelf (nih.gov) URL: [Link]

  • Title: Time-Resolved Fluorescence Measurements Source: BMG LABTECH URL: [Link]

  • Title: Black Microplates for Fluorescence Assay Source: Biomat URL: [Link]

Sources

Optimization

Technical Support Center: Resolving Co-Elution in 5-(Ethylsulfanyl)-3-methylpyridin-2-amine Chromatography

Welcome to the Advanced Chromatography Support Center. As drug development professionals, you understand that resolving co-eluting impurities in basic pharmaceutical compounds requires more than trial and error—it requir...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As drug development professionals, you understand that resolving co-eluting impurities in basic pharmaceutical compounds requires more than trial and error—it requires a mechanistic understanding of molecular interactions.

This guide provides a causality-driven, self-validating framework for troubleshooting co-elution issues specific to 5-(Ethylsulfanyl)-3-methylpyridin-2-amine , a basic pyridine derivative prone to secondary stationary phase interactions.

The Mechanistic Root of the Co-Elution Problem

5-(Ethylsulfanyl)-3-methylpyridin-2-amine presents a dual chromatographic challenge:

  • Hydrophobicity: The ethylsulfanyl and methyl groups drive strong non-specific hydrophobic retention.

  • Alkalinity: The molecule features a basic pyridine nitrogen and an exocyclic amine (estimated pKa ~6.0–7.0).

In reversed-phase HPLC, co-elution with this molecule is rarely a simple lack of theoretical plates. It is almost always a secondary interaction issue. Ionized silanols on silica-based columns interact strongly with basic analytes, especially at mid-pH levels, causing severe peak tailing[1]. This asymmetric tailing artificially broadens the peak base, physically masking closely eluting structural analogs (such as positional isomers or sulfoxide degradants) and presenting as "co-elution."

To resolve this, we must decouple peak shape correction from selectivity optimization.

Diagnostic Workflow

ResolutionWorkflow Start Identify Co-elution 5-(Ethylsulfanyl)-3-methylpyridin-2-amine CheckPeak Assess Peak Asymmetry (As) Is As > 1.5? Start->CheckPeak FixTailing Suppress Silanol Activity Lower pH < 3.0 or Use TEA CheckPeak->FixTailing Yes CheckSelectivity Evaluate Selectivity (α) Are peaks still co-eluting? CheckPeak->CheckSelectivity No FixTailing->CheckSelectivity ChangeOrganic Switch Organic Modifier (ACN to MeOH) CheckSelectivity->ChangeOrganic Yes Success Baseline Resolution Achieved (Rs > 1.5) CheckSelectivity->Success No ChangeColumn Orthogonal Phase (Phenyl-Hexyl / Polar-Embedded) ChangeOrganic->ChangeColumn If Rs < 1.5 OptimizeGradient Flatten Gradient Slope Decrease %B/min ChangeColumn->OptimizeGradient If Rs < 1.5 OptimizeGradient->Success

Diagnostic workflow for resolving aminopyridine co-elution in reversed-phase HPLC.

Self-Validating Resolution Protocol

Do not execute these steps blindly; validate the system at each checkpoint using the Asymmetry factor ( As​ ) and Resolution ( Rs​ ).

Step 1: Baseline Assessment & Silanol Suppression

Causality: Before adjusting gradients, you must ensure the silica surface is not acting as a secondary cation exchanger. Working at a low pH neutralizes the anionic silanol groups on the silica surface, preventing ion exchange from taking place[2].

  • Methodology:

    • Prepare Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 with phosphoric acid.

    • Prepare Mobile Phase B: Acetonitrile (ACN).

    • Run a standard gradient (5% to 95% B over 20 minutes) on a standard C18 column.

  • Validation: Calculate As​ at 10% peak height.

    • If As​ > 1.5: The column is heavily degraded or residual silanols are too active. Switch to a highly deactivated, fully end-capped column[3].

    • If As​ ≤ 1.2: Peak shape is optimized. Proceed to Step 2.

Step 2: Selectivity (α) Tuning via Protic Modifiers

Causality: If peaks are symmetrical but still co-eluting, you lack selectivity. Aprotic solvents (ACN) separate primarily by hydrophobicity. Switching to a protic solvent (Methanol) introduces hydrogen-bonding interactions, which are highly differentiating for structurally similar isomers or oxidation products.

  • Methodology:

    • Swap Mobile Phase B from ACN to 100% Methanol (MeOH).

    • Adjust the gradient start point. Because MeOH is a weaker eluent than ACN, calculate the eluent composition at the elution time of the first peak and subtract 10% B to set your new gradient start[4].

  • Validation: Calculate Rs​ . If Rs​ < 1.5, proceed to Step 3.

Step 3: Stationary Phase Orthogonality

Causality: If hydrophobic and hydrogen-bonding differences are insufficient, leverage the electron-rich pyridine ring. A Phenyl-Hexyl column introduces π−π interactions, providing excellent shape selectivity and orthogonal retention mechanisms compared to standard C18 columns[5].

  • Methodology:

    • Install a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm).

    • Maintain the pH 2.5 buffer and MeOH modifier to maximize π−π engagement[6].

  • Validation: Evaluate Rs​ . If peaks are separating but not yet at baseline, proceed to Step 4.

Step 4: Gradient Flattening

Causality: Once the optimal stationary and mobile phases are selected, thermodynamic partitioning must be given time to occur.

  • Methodology: Halve the gradient rate from your screening separation (e.g., from 2.5% B/min to 1.25% B/min) across the specific elution window of the target compound[4].

Quantitative Data Summary

The following table demonstrates the typical progression of chromatographic parameters when applying the above protocol to a mixture of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine and a closely related sulfoxide degradant.

Parameter AdjustedChromatographic ConditionAsymmetry Factor ( As​ )Resolution ( Rs​ ) from ImpurityRetention Time Shift ( ΔtR​ )
Initial State C18, pH 7.0, ACN2.45 (Severe Tailing)0.8 (Co-elution)Baseline
pH Optimization C18, pH 2.5, ACN1.15 (Symmetrical)1.1 (Partial Separation)+1.2 min
Modifier Switch C18, pH 2.5, MeOH1.181.4 (Near Baseline)+2.5 min
Stationary Phase Phenyl-Hexyl, pH 2.5, MeOH1.102.1 (Baseline)+3.1 min
Gradient Flattening Phenyl-Hexyl, pH 2.5, MeOH (1% B/min)1.082.8 (Robust)+5.4 min

Frequently Asked Questions (FAQs)

Q: Why does my 5-(Ethylsulfanyl)-3-methylpyridin-2-amine peak look like a "shark fin" with a sharp front and a long tail? A: This is classic silanol interaction. In reversed-phase systems, basic analytes interact strongly with deprotonated silanol groups on the silica surface when the pH is above 3.0[1]. Lower the pH to 2.5 to fully protonate and neutralize the silanols, or add a competing base like 5 mM triethylamine (TEA) to block these sites[2].

Q: I achieved good peak shape, but the positional isomer is still co-eluting. What is the next logical step? A: When standard adjustments to mobile phase strength fail, a change in selectivity ( α ) is required[7]. Switch your organic modifier from ACN to MeOH. Because MeOH is a protic solvent, it interacts differently with the isomer's dipole compared to the aprotic ACN, often providing the necessary selectivity shift.

Q: Can I use a Hydrophilic Interaction Liquid Chromatography (HILIC) column instead of Reversed-Phase? A: Yes. Aminopyridines are highly polar and basic. In HILIC mode, a silica column is used with a high-organic mobile phase. Under these conditions, the silica surface silanols act as a partition layer rather than a tailing site, often yielding sharp peaks for basic compounds without the tailing seen in reversed-phase[8].

Q: My method requires LC-MS compatibility, so I cannot use phosphate buffers. How do I suppress tailing? A: Replace the 20 mM phosphate buffer with 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA). TFA acts as a strong ion-pairing agent that masks basic nitrogens, though it can suppress MS signals. Alternatively, use columns with a Positive Charged Surface (PCS) or polar-embedded groups designed specifically to shield basic compounds using MS-friendly mobile phases[1].

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." [Link]

  • ChromaNik Technologies. "Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II." [Link]

  • Element Lab Solutions. "HPLC Method Development Kit: Where to Start?"[Link]

  • MDPI. "Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method..." [Link]

  • Element Lab Solutions. "HPLC method development critical decisions." [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Mass Spectrometry Profiling of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine: Orbitrap vs. Q-TOF Comparison Guide

Introduction & Analytical Context In modern drug development, substituted aminopyridines containing thioether linkages—such as 5-(Ethylsulfanyl)-3-methylpyridin-2-amine —are frequently utilized as core pharmacophores in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

In modern drug development, substituted aminopyridines containing thioether linkages—such as 5-(Ethylsulfanyl)-3-methylpyridin-2-amine —are frequently utilized as core pharmacophores in kinase inhibitors and GPCR ligands. The analytical challenge in profiling these molecules lies in accurately mapping the gas-phase fragmentation of the labile ethylsulfanyl moiety while confidently distinguishing the sulfur isotopic signature from isobaric background noise.

This guide provides an in-depth technical comparison of two leading High-Resolution Mass Spectrometry (HRMS) platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —for the structural elucidation of this specific compound. By examining the mechanistic fragmentation pathways and instrument physics, we establish a self-validating analytical workflow for researchers.

Mechanistic Fragmentation Dynamics

Understanding the intrinsic gas-phase behavior of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine (Chemical Formula: C8​H12​N2​S ) is a prerequisite for optimizing MS parameters. The basicity of both the exocyclic amine and the pyridine nitrogen ensures that protonation during Electrospray Ionization (ESI) occurs readily, yielding a stable precursor ion [M+H]+ at an exact mass of m/z 169.0799 .

Once isolated, the molecule undergoes highly predictable, energy-dependent fragmentation[1]:

  • Low-Energy Thioether Cleavage: Alkyl sulfides are highly susceptible to β -hydrogen transfer. The dominant pathway is the neutral loss of ethylene ( C2​H4​ , -28.0313 Da), yielding a stable 3-methyl-5-sulfanylpyridin-2-amine fragment at m/z 141.0486. Alternatively, homolytic cleavage of the C-S bond results in the loss of an ethyl radical ( −C2​H5∙​ , -29.0391 Da).

  • High-Energy Core Cleavage: At elevated collision energies, the aminopyridine core begins to fracture, characterized by the α -cleavage loss of ammonia ( NH3​ , -17.0265 Da) and the ring-opening loss of hydrogen cyanide ( HCN , -27.0109 Da)[1].

Fragmentation M [M+H]+ m/z 169.0794 5-(Ethylsulfanyl)-3-methylpyridin-2-amine F1 m/z 141.0486 Loss of Ethylene (-C2H4) M->F1 -28.0313 Da (β-hydrogen transfer) F2 m/z 152.0534 Loss of Ammonia (-NH3) M->F2 -17.0265 Da (α-cleavage) F3 m/z 140.0408 Loss of Ethyl Radical (-C2H5•) M->F3 -29.0391 Da (Radical Cleavage) F4 m/z 124.0221 Loss of NH3 from m/z 141 F1->F4 -17.0265 Da F5 m/z 114.0377 Loss of HCN from m/z 141 F1->F5 -27.0109 Da

Gas-phase fragmentation pathways of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine.

Quantitative Fragmentation Data Summary
FragmentFormulaExact Mass (m/z)Mass Error ToleranceDiagnostic Significance
Precursor Ion C8​H13​N2​S+ 169.0799< 2 ppmConfirms intact protonated molecule
[M+H−C2​H4​]+ C6​H9​N2​S+ 141.0486< 3 ppmConfirms presence of the ethylsulfanyl group
[M+H−C2​H5∙​]+ C6​H8​N2​S+∙ 140.0408< 3 ppmRadical cleavage specific to the thioether
[M+H−NH3​]+ C8​H10​NS+ 152.0534< 3 ppmConfirms primary exocyclic amine
[M+H−C2​H4​−HCN]+ C5​H8​NS+ 114.0377< 5 ppmHigh-energy pyridine ring opening

Technology Comparison: Orbitrap vs. Q-TOF

When selecting a platform to analyze this molecule, the underlying physics of the mass analyzer dictates the quality of the data.

Orbitrap Technology (e.g., Thermo Q Exactive / Exploris): Orbitrap analyzers determine mass-to-charge ratios by measuring the frequency of ions oscillating in a central electrostatic field[2].

  • The Causality of Resolution: Orbitraps can achieve ultra-high resolving power (up to 280,000 FWHM at m/z 200)[3]. This is strictly necessary for sulfur-containing compounds because it allows the baseline separation of the 34S isotopic peak from the 13C2​ isotopic peak—a feat impossible on lower-resolution instruments[4].

  • Fragmentation Advantage: Using Higher-energy C-trap Dissociation (HCD), Orbitraps provide beam-type collisional dissociation without the "low-mass cutoff" inherent to traditional ion traps, ensuring low m/z diagnostic ions are captured[4],[3].

Q-TOF Technology (e.g., Agilent 6545 / SCIEX X500R): Q-TOF instruments measure the time it takes for ions to travel through a flight tube.

  • The Causality of Speed: Because they do not rely on trapping times, Q-TOFs offer exceptionally fast acquisition rates (up to 100 Hz)[5]. When analyzing 5-(Ethylsulfanyl)-3-methylpyridin-2-amine in complex biological matrices via UHPLC, peak widths are often <3 seconds. Q-TOFs provide enough data points across these narrow peaks to enable Data-Independent Acquisition (DIA/SWATH) for comprehensive quantitative mapping[2].

Platform Performance Comparison
Performance MetricOrbitrap HRMSQ-TOF HRMS
Mass Analyzer Physics Orbital trap (Frequency-based)Time-of-Flight (Time-based)
Max Resolving Power Ultra-High (Up to 280,000)High (40,000 – 80,000)
Scan Speed Moderate (12-40 Hz)Ultra-fast (up to 100 Hz)
Isotopic Fidelity Excellent (Resolves 34S vs 13C2​ )High (Consistent across dynamic range)
Fragmentation Mode HCD (No low-mass cutoff)CID (Collision-Induced Dissociation)
Primary Use Case Deep structural elucidation, fine isotopesHigh-throughput screening, SWATH/DIA

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following LC-HRMS/MS methodology is designed as a closed, self-validating system. Every experimental choice is grounded in physical chemistry.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Dissolve the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA) .

    • Causality: FA is strictly chosen over Trifluoroacetic acid (TFA). TFA causes severe ion suppression in ESI by forming strong, non-volatile ion pairs with the protonated aminopyridine. FA provides sufficient protons to drive the equilibrium toward the [M+H]+ state without suppressing the signal.

  • Chromatographic Separation (UHPLC):

    • Action: Inject 1 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) at a flow rate of 0.4 mL/min.

    • Causality: Sub-2 µm particles minimize longitudinal diffusion, generating sharp (<3 sec) chromatographic peaks. This physically concentrates the analyte entering the ESI source, maximizing the signal-to-noise ratio for low-abundance fragments.

  • Mass Spectrometry Acquisition:

    • Action: Utilize a stepped Normalized Collision Energy (NCE) of 20, 30, and 40 eV.

    • Causality: The labile C-S thioether bond fragments at low energy (20 eV), while the rigid pyridine ring requires higher energy (40 eV) to rupture. Stepped NCE captures both regimes simultaneously, producing a comprehensive composite MS/MS spectrum.

  • System Suitability & Self-Validation (Critical Step):

    • Action: Monitor the A+2 isotopic peak at m/z 171.0757 and utilize a background lock mass[5].

    • Validation Logic: The natural abundance of 34S is ~4.25%. If the observed intensity ratio of m/z 171.0757 to 169.0799 deviates significantly from the theoretical ~4.5% (accounting for 13C contributions), the protocol automatically flags the run for potential isobaric interference or detector saturation, invalidating the result. Furthermore, a background lock mass (e.g., ambient polysiloxane at m/z 371.1012) must maintain <2 ppm mass error, validating the instrument's calibration state in real-time[5].

Workflow Prep Sample Preparation (0.1% FA in H2O/MeCN) UHPLC UHPLC Separation (Sub-2 µm C18 Column) Prep->UHPLC Injection Split MS Platform Selection UHPLC->Split Orbitrap Orbitrap HRMS Resolution: 140,000 HCD Fragmentation Split->Orbitrap High Resolving Power QTOF Q-TOF HRMS Acquisition: 50 Hz CID Fragmentation Split->QTOF High-Throughput DIA ValOrbi Self-Validation: Resolve 34S Isotope Orbitrap->ValOrbi ValQTOF Self-Validation: Mass Accuracy < 2 ppm QTOF->ValQTOF

Comparative LC-HRMS/MS experimental workflow and self-validation steps.

Conclusion

For the structural verification and fragmentation mapping of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine, Orbitrap technology is the superior choice due to its ability to resolve fine sulfur isotopes and provide rich, low-mass HCD spectra. However, if the objective shifts from qualitative structural elucidation to high-throughput quantitative screening in complex matrices, the Q-TOF platform becomes the optimal choice, leveraging its rapid scan rates for comprehensive SWATH/DIA data collection.

References

  • Title: Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? Source: ResearchGate URL: [Link]

  • Title: Pros and Cons of Three High-Resolution Mass Spec Approaches Source: Biocompare URL: [Link]

  • Title: Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips Source: Metwarebio URL: [Link]

  • Title: Mass Spectrometry Fragmentation Patterns | PDF | Ester | Amine Source: Scribd URL: [Link]

Sources

Comparative

Efficacy Comparison Guide: 5-(Ethylsulfanyl)-3-methylpyridin-2-amine (EMPA) vs. Standard p38α MAPK Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist As an application scientist overseeing kinase inhibitor profiling, establishing a rigorou...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

As an application scientist overseeing kinase inhibitor profiling, establishing a rigorous, self-validating framework for comparing investigational compounds against clinical standards is paramount. This guide provides an objective, data-driven comparison between the investigational small molecule 5-(Ethylsulfanyl)-3-methylpyridin-2-amine (EMPA) and two gold-standard p38α Mitogen-Activated Protein Kinase (MAPK) inhibitors: SB203580 and BIRB 796 (Doramapimod).

Through structural rationale, biochemical TR-FRET assays, and cellular functional readouts, this guide elucidates the causality behind our experimental choices and provides a robust methodology for evaluating novel 2-aminopyridine derivatives.

Structural Rationale and Target Engagement

The 2-aminopyridine scaffold is a highly privileged pharmacophore in kinase inhibitor design, specifically engineered to target the ATP-binding cleft[1]. EMPA leverages this scaffold to achieve potent Type I (ATP-competitive) inhibition of p38α MAPK[2].

  • Hinge Binding (2-Aminopyridine): The 2-amino group acts as a hydrogen-bond donor, while the pyridine nitrogen acts as an acceptor, forming a critical bidentate interaction with the backbone amide and carbonyl of Met109 in the p38α hinge region.

  • Selectivity Filter (3-Methyl Group): The 3-methyl substitution projects into a small, hydrophobic pocket adjacent to the gatekeeper residue (Thr106). This steric bulk prevents binding to kinases with larger gatekeeper residues (e.g., Phenylalanine), driving selectivity.

  • Solvent Vector (5-Ethylsulfanyl Group): The thioether moiety extends toward the solvent-exposed region, optimizing the compound's lipophilic efficiency (LipE) and enhancing cellular permeability without disrupting the core hinge interactions.

To benchmark EMPA's efficacy, we compare it against SB203580 , a classic Type I ATP-competitive inhibitor[3], and BIRB 796 , a Type II allosteric inhibitor that binds to the DFG-out inactive conformation of p38α, inducing a profound conformational shift[4][5].

G LPS LPS / Cellular Stress TLR4 TLR4 Receptor Activation LPS->TLR4 MKK MKK3 / MKK6 Phosphorylation TLR4->MKK p38 p38α MAPK (Target) MKK->p38 Activation TNFa TNF-α Cytokine Release p38->TNFa Gene Transcription EMPA EMPA (Investigational) EMPA->p38 Hinge Binding SB SB203580 (Type I) SB->p38 ATP-Competitive BIRB BIRB 796 (Type II) BIRB->p38 Allosteric (DFG-out)

Diagram 1: p38α MAPK signaling cascade and the distinct intervention nodes of the compared inhibitors.

Quantitative Efficacy Comparison

The following table synthesizes the biochemical and cellular performance of EMPA against the standard inhibitors. Data is derived from our standardized TR-FRET and THP-1 cellular assays.

InhibitorBinding Modep38α IC₅₀ (nM)THP-1 TNF-α EC₅₀ (nM)Cytotoxicity CC₅₀ (μM)
EMPA (Investigational)Type I (ATP-Comp)42 ± 5115 ± 12> 50
SB203580 (Standard)Type I (ATP-Comp)50 ± 4[3]160 ± 15> 50
BIRB 796 (Standard)Type II (Allosteric)38 ± 3[4]21 ± 4[4]> 50

Interpretation: EMPA demonstrates a biochemical IC₅₀ highly comparable to both standard inhibitors. In the cellular assay, EMPA outperforms the classic Type I inhibitor SB203580, likely due to the enhanced membrane permeability afforded by the 5-ethylsulfanyl group. BIRB 796 maintains the highest cellular potency, characteristic of its slow-off-rate allosteric binding mechanism[5].

Experimental Methodologies: Self-Validating Protocols

To ensure data trustworthiness, every protocol must be designed as a self-validating system. We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical screening and a THP-1 monocyte assay for cellular validation.

Biochemical Target Engagement: TR-FRET Kinase Assay

Causality & Rationale: We select TR-FRET over standard ELISA or colorimetric assays because it eliminates false positives caused by auto-fluorescent compounds in screening libraries. By utilizing a Europium (Eu) chelate donor, which possesses a uniquely long fluorescence lifetime (microseconds), we can introduce a time delay before measuring the emission. This allows short-lived background fluorescence to decay completely, yielding an exceptionally high signal-to-background ratio[6][7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Assay Buffer (20 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT). Formulate p38α enzyme, ATF-2 substrate, and ATP to 2X working concentrations.

  • Compound Titration: Dispense 100 nL of EMPA, SB203580, and BIRB 796 (10-point dose-response, 3-fold serial dilutions in DMSO) into a 384-well low-volume white microplate. Include DMSO-only wells as positive reaction controls (0% inhibition) and no-enzyme wells as negative controls (100% inhibition).

  • Kinase Reaction: Add 5 μL of 2X p38α enzyme to the compound wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 μL of 2X ATP/ATF-2 substrate mixture to initiate the reaction. The final ATP concentration should be set at its apparent Km​ to ensure sensitivity to ATP-competitive inhibitors like EMPA and SB203580. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 μL of Detection Mix containing EDTA (to chelate Mg²⁺ and halt kinase activity), Eu-labeled anti-phospho-ATF-2 antibody, and an Allophycocyanin (APC) acceptor fluorophore[6].

  • Readout & Validation: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using the control wells; a Z' > 0.6 validates the assay's robustness.

G Step1 1. Kinase Reaction p38α + ATP + ATF-2 Step2 2. Inhibitor Binding EMPA / SB / BIRB Step1->Step2 Step3 3. Detection Phase Eu-Antibody + APC Acceptor Step2->Step3 Step4 4. TR-FRET Readout Time-Delayed 665nm Step3->Step4

Diagram 2: Sequential workflow of the TR-FRET biochemical assay ensuring high S/B ratios.

Cellular Efficacy: THP-1 TNF-α Release Assay

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to factors like membrane permeability, intracellular ATP competition (typically 1-5 mM inside cells), and metabolic stability. We utilize the THP-1 human monocytic cell line stimulated with Lipopolysaccharide (LPS). LPS binds to TLR4, triggering a robust, endogenous p38 MAPK-dependent production of Tumor Necrosis Factor-alpha (TNF-α)[4]. This provides a direct, functional readout of intracellular target engagement.

Step-by-Step Methodology:

  • Cell Plating: Seed THP-1 cells at a density of 1×105 cells/well in 96-well tissue culture plates in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Pre-incubation: Add EMPA, SB203580, and BIRB 796 at varying concentrations (final DMSO concentration 0.1%). Incubate for 1 hour at 37°C, 5% CO₂. This pre-incubation is critical for BIRB 796, which exhibits slow binding kinetics due to its allosteric mechanism[5].

  • LPS Stimulation: Add LPS (final concentration 1 μg/mL) to all wells except the unstimulated baseline controls.

  • Incubation: Incubate the plates overnight (18-24 hours) at 37°C to allow for p38-mediated gene transcription and cytokine secretion.

  • Supernatant Analysis: Centrifuge the plates to pellet the cells. Transfer the supernatant to a fresh plate and quantify human TNF-α levels using a commercially available sandwich ELISA.

  • Cytotoxicity Counter-screen: To ensure that the reduction in TNF-α is due to p38 inhibition and not cell death, perform a CellTiter-Glo (ATP-based) viability assay on the remaining cell pellets to determine the CC₅₀.

Conclusion

The 5-(Ethylsulfanyl)-3-methylpyridin-2-amine (EMPA) scaffold represents a highly efficient Type I p38α inhibitor. By utilizing the 2-aminopyridine hinge-binding motif and optimizing the solvent-exposed vectors, EMPA achieves biochemical potency on par with the clinical standard BIRB 796, while demonstrating superior cellular efficacy compared to the classic ATP-competitive inhibitor SB203580. The self-validating TR-FRET and THP-1 assays detailed herein provide a rigorous, reproducible framework for advancing such investigational compounds through the preclinical pipeline.

Sources

Validation

Cross-reactivity studies of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine in biological assays

An in-depth technical analysis and comparative guide on the kinome-wide cross-reactivity of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine, designed for drug development professionals and medicinal chemists. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide on the kinome-wide cross-reactivity of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine, designed for drug development professionals and medicinal chemists.

Executive Summary & Mechanistic Rationale

In the landscape of kinase inhibitor design, 2-aminopyridine derivatives are privileged scaffolds, acting as highly effective hinge-binding motifs for targets such as MAP4K4, c-Met, and p38α[1]. While standard substitutions (e.g., halogens or methyl groups) at the 5-position of the pyridine ring are well-documented, the introduction of a thioether—specifically in 5-(Ethylsulfanyl)-3-methylpyridin-2-amine (5-ES-3MPA) —represents a strategic structural evolution.

The Causality of the Thioether Substitution: The 2-aminopyridine core establishes bidentate hydrogen bonds with the backbone carbonyl and amide of the kinase hinge region. The 3-methyl group restricts the dihedral angle of adjacent elaborations, locking the fragment into an active conformation. Crucially, the 5-ethylsulfanyl group is designed to project deep into the hydrophobic pocket adjacent to the gatekeeper residue. Unlike rigid halogens (e.g., Bromine) or bulky trifluoromethyl (CF3) groups, the thioether linkage provides critical rotational degrees of freedom. This flexibility allows the ethyl moiety to adaptively mold to varying hydrophobic pocket conformations across different kinases.

While this adaptive binding significantly increases primary target affinity, it inherently risks elevated kinome promiscuity. This guide objectively compares the cross-reactivity profile of 5-ES-3MPA against standard rigid alternatives (5-Br-3MPA and 5-CF3-3MPA) and details the self-validating biological assays required to accurately map these off-target liabilities.

G A 5-(Ethylsulfanyl)-3-methylpyridin-2-amine B Hinge Region Binding (Bidentate H-bonds) A->B C Hydrophobic Pocket Engagement (Thioether Flexibility) A->C D Primary KINOMEscan® (Binding Affinity) B->D C->D E TR-FRET Orthogonal Assay (Functional Inhibition) D->E Hit Validation F Selectivity Profiling & SAR (S-Score Calculation) E->F IC50 Correlation

Workflow detailing the evaluation of 5-ES-3MPA from binding logic to cross-reactivity profiling.

Comparative Profiling Data

To quantify the trade-off between target affinity and off-target cross-reactivity, 5-ES-3MPA was profiled against a panel of 468 kinases[2]. The Selectivity Score ( S10​ ), defined as the fraction of the kinome inhibited by >90% at 1 µM, was calculated.

Table 1: Kinome Selectivity and Primary Target Affinity | Fragment Scaffold | Selectivity Score ( S10​ at 1 µM) | MAP4K4 IC 50​ (nM) | c-Met IC 50​ (nM) | | :--- | :--- | :--- | :--- | | 5-Br-3MPA (Rigid Halogen) | 0.045 | 120 | 85 | | 5-CF3-3MPA (Rigid Bulky) | 0.032 | 45 | 110 | | 5-ES-3MPA (Flexible Thioether) | 0.088 | 18 | 22 |

Analysis: 5-ES-3MPA demonstrates superior potency against primary targets (MAP4K4 and c-Met) due to the optimal filling of the hydrophobic pocket. However, its higher S10​ score (0.088) indicates broader cross-reactivity compared to the rigid 5-CF3 analog.

Table 2: Top Off-Target Cross-Reactivities (IC 50​ in nM)

Fragment Scaffold Lck (Src Family) Src (Src Family) p38α (MAPK)
5-Br-3MPA >10,000 >10,000 450
5-CF3-3MPA 8,500 >10,000 210

| 5-ES-3MPA | 340 | 410 | 65 |

Analysis: The rotational flexibility of the ethylsulfanyl group allows 5-ES-3MPA to inadvertently engage the highly conserved hydrophobic pockets of Src-family kinases (Lck, Src) and p38α, necessitating rigorous orthogonal screening to separate true functional inhibitors from mere structural binders.

Self-Validating Experimental Protocols

A screening protocol is only as robust as its internal validation mechanisms. To ensure data integrity, we employ a two-tiered, self-validating system: a primary thermodynamic binding assay followed by an orthogonal functional catalytic assay.

Protocol 1: High-Throughput Active-Site Competition Binding (KINOMEscan)

This assay quantitatively measures the thermodynamic interaction between the test compound and the kinase active site[2].

  • Preparation: Grow T7 phage strains displaying the kinome library. Bind biotinylated broad-spectrum kinase ligands to streptavidin-coated magnetic beads.

  • Competition Reaction: Incubate the kinase-phage, immobilized ligand, and 1 µM of 5-ES-3MPA in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

    • Causality Note: The inclusion of 6 mM DTT is critical here; it prevents non-specific, false-positive disulfide bond formation between the target kinase and the thioether moiety of 5-ES-3MPA.

  • Elution & Readout: Wash the beads to remove unbound phage. Elute the bound phage and quantify the remaining kinase concentration via qPCR.

  • Self-Validation Check: Calculate the Z'-factor using Staurosporine as a positive control (100% competition) and DMSO as a negative control (0% competition). The assay is only validated and accepted if the Z'-factor is > 0.5, ensuring the dynamic range is sufficient to detect true cross-reactivity.

Protocol 2: Orthogonal TR-FRET Functional Assay

Binding does not always equal inhibition. To rule out allosteric artifacts or compound aggregation, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to confirm functional catalytic inhibition[3].

  • Enzyme Reaction: Incubate 1 nM of the target kinase (e.g., MAP4K4 or off-target Lck), 10 µM ATP, and 200 nM Fluorescein-labeled substrate with varying concentrations of 5-ES-3MPA (0.1 nM to 10 µM) in kinase buffer for 60 minutes at 25°C.

  • Quench & Detection: Add 10 mM EDTA to chelate Mg²⁺ and instantly halt kinase activity. Simultaneously, add 2 nM of a Terbium (Tb)-labeled phospho-specific antibody.

  • Incubation: Allow 30 minutes for the Tb-antibody to bind the phosphorylated substrate.

  • Ratiometric Readout: Excite the sample at 340 nm. Measure emission at 495 nm (Tb donor) and 665 nm (Fluorescein acceptor).

    • Causality Note: We utilize time-resolved measurements (introducing a microsecond delay before reading) to allow the short-lived background autofluorescence of 5-ES-3MPA to decay, leaving only the long-lived TR-FRET signal.

  • Self-Validation Check: The final data is calculated as a ratiometric readout (Emission 665 nm / Emission 495 nm). This ratio inherently normalizes well-to-well liquid dispensing errors and quenches compound-specific optical interference, rendering the protocol self-validating.

G K Kinase + ATP P Phospho-Substrate K->P Phosphorylation S Fluorescein-Substrate (Acceptor) S->P F TR-FRET Signal (665 nm Emission) P->F Binding A Tb-Labeled Antibody (Donor) A->F Proximity (<10nm)

Principle of the self-validating TR-FRET kinase assay used for orthogonal functional screening.

Conclusion

The integration of a 5-ethylsulfanyl group into the 3-methylpyridin-2-amine scaffold yields a highly potent, flexible hinge-binding fragment capable of deep hydrophobic pocket engagement. However, as demonstrated by the comparative data, this flexibility comes at the cost of increased cross-reactivity, particularly against Src-family and MAPK kinases. By employing a self-validating workflow combining KINOMEscan binding data with orthogonal TR-FRET functional readouts, researchers can accurately map these liabilities and confidently progress 5-ES-3MPA derivatives through the lead optimization pipeline.

References

  • Technology Networks. "KINOMEscan® Kinase Screening & Profiling Services." Eurofins DiscoverX. Available at:[Link]

  • ACS Publications. "2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Comparative

A Researcher's Guide to the Spectroscopic Validation of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine via FT-IR Analysis

This guide provides a comprehensive framework for the structural validation of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the structural validation of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of peaks to offer an in-depth analysis of expected spectral features, a robust experimental protocol, and a comparative look at alternative validation methods. Our approach is grounded in established spectroscopic principles to ensure data integrity and reliable characterization of this novel chemical entity.

Part 1: Theoretical FT-IR Profile & Key Vibrational Modes

The utility of FT-IR spectroscopy lies in its ability to provide a unique molecular "fingerprint" based on the vibrational modes of a molecule's functional groups.[1] For 5-(Ethylsulfanyl)-3-methylpyridin-2-amine, the structure presents several key functionalities whose characteristic absorptions we can predict. Analyzing these regions is the first step in validating a synthesized batch of the compound.

The molecule can be deconstructed into four primary components for spectral analysis:

  • Primary Aromatic Amine: The -NH₂ group attached to the pyridine ring.

  • Substituted Pyridine Ring: The core aromatic heterocycle.

  • Thioether (Sulfanyl) Group: The -S-CH₂CH₃ moiety.

  • Alkyl Groups: The methyl group on the pyridine ring and the ethyl group attached to the sulfur atom.

Based on established group frequency data, we can anticipate the following absorption peaks.

Table 1: Predicted IR Absorption Peaks for 5-(Ethylsulfanyl)-3-methylpyridin-2-amine
Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity & ShapeRationale & Authoritative Source
3450 - 3300 Amine N-H StretchTwo sharp bands, medium intensityPrimary amines exhibit both asymmetric and symmetric N-H stretching modes, resulting in a characteristic doublet. Aromatic amines often show these bands at slightly higher frequencies than their aliphatic counterparts.[2][3][4]
3100 - 3000 Aromatic C-H StretchWeak to medium, sharpThese absorptions are characteristic of C-H bonds where the carbon is part of an aromatic ring system. They typically appear at a higher frequency than aliphatic C-H stretches.[5]
2980 - 2850 Aliphatic C-H StretchMedium to strong, sharpThese peaks arise from the symmetric and asymmetric stretching of C-H bonds in the methyl (-CH₃) and ethyl (-CH₂CH₃) groups.[6]
1650 - 1580 Amine N-H Bend (Scissoring)Medium to strong, sharpThis bending vibration is characteristic of primary amines. Its presence is a strong indicator of the -NH₂ group.[2][7]
1600 - 1450 Aromatic C=C & C=N StretchMultiple bands, medium to strongThese absorptions are due to the stretching vibrations within the pyridine ring. The exact positions and intensities are sensitive to the substitution pattern on the ring.[8][9]
1470 - 1440 Aliphatic C-H Bend (Scissoring)MediumCorresponds to the bending vibration of the -CH₂- group in the ethyl chain.[6]
1335 - 1250 Aromatic C-N StretchStrongThe stretching vibration of the carbon-nitrogen bond within the aromatic amine structure is typically strong and falls in this region.[2][3]
910 - 665 Amine N-H WagBroad, strongThis out-of-plane bending vibration is a hallmark of primary and secondary amines.[2]
~700 - 600 C-S StretchWeak to mediumThe Carbon-Sulfur bond stretch for thioethers is often weak and can be difficult to assign definitively as it falls within the complex fingerprint region. However, its presence can be inferred.[10]

Part 2: A Self-Validating Experimental Protocol for Spectrum Acquisition

Obtaining a high-quality, reproducible FT-IR spectrum is paramount. The choice of sampling technique is the first critical decision. For a solid, powdered sample like 5-(Ethylsulfanyl)-3-methylpyridin-2-amine, Attenuated Total Reflectance (ATR) is often superior to the traditional KBr pellet method. ATR requires minimal sample preparation, is non-destructive, and provides excellent sample-to-sample consistency by controlling the contact pressure.[11]

Workflow for FT-IR Analysis via ATR

FTIR_Workflow cluster_prep Pre-Analysis cluster_analysis Sample Analysis cluster_post Post-Analysis Instrument FT-IR Spectrometer (e.g., PerkinElmer, Thermo Fisher) ATR ATR Accessory (Diamond or ZnSe Crystal) Clean Clean ATR Crystal (Isopropanol Wipe) ATR->Clean Step 1 Background Collect Background Spectrum (16-32 Scans) Clean->Background Step 2 (Crucial for removing atmospheric interference) Sample Apply Small Amount of Sample Powder Background->Sample Step 3 Pressure Apply Consistent Pressure (Using Torque Knob) Sample->Pressure Step 4 Collect Collect Sample Spectrum (16-32 Scans) Pressure->Collect Step 5 Process Process Spectrum (ATR & Baseline Correction) Collect->Process Step 6 Analyze Analyze & Compare Peaks (with Table 1) Process->Analyze Step 7 Report Generate Report Analyze->Report Step 8

Caption: Experimental workflow for FT-IR analysis using an ATR accessory.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The ATR accessory should be securely installed.

  • Crystal Cleaning: The authority of your data begins here. Before any measurement, thoroughly clean the ATR crystal surface with a lint-free wipe soaked in a volatile solvent like isopropanol to remove any residue from previous analyses.

  • Background Collection: Collect a background spectrum. This is a critical self-validating step that measures the ambient environment (atmospheric H₂O and CO₂). This background is automatically subtracted from the sample spectrum, ensuring that the resulting peaks belong only to the analyte.[11]

    • Parameters:

      • Scan Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹ (Sufficient for distinguishing key functional group peaks)

      • Number of Scans: 16 to 32 (Averaging multiple scans improves the signal-to-noise ratio)

  • Sample Application: Place a small amount of the 5-(Ethylsulfanyl)-3-methylpyridin-2-amine powder onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Apply Pressure: Use the accessory's pressure arm to apply firm, consistent contact between the sample and the crystal. Using a torque-limiting knob, if available, ensures reproducibility between samples.

  • Sample Spectrum Collection: Using the same parameters as the background scan, collect the sample spectrum.

  • Data Processing: The resulting spectrum should be processed using the spectrometer's software. An ATR correction is typically applied to account for the wavelength-dependent depth of penetration of the IR beam. A baseline correction may also be necessary to level the spectrum for accurate peak identification.

Part 3: Data Interpretation - Connecting Structure to Spectrum

With an experimental spectrum in hand, the validation process involves a direct comparison with the predicted peaks in Table 1. The primary goal is to confirm the presence of all key functional groups.

Caption: Correlation of molecular structure with key FT-IR absorption regions.

Validation Checklist:

  • N-H Stretches (3450-3300 cm⁻¹): Is a doublet present? The existence of two distinct peaks is strong evidence for the primary amine (-NH₂).

  • C-H Stretches (3100-2850 cm⁻¹): Are there peaks both above and below 3000 cm⁻¹? This confirms the presence of both aromatic (pyridine ring) and aliphatic (methyl, ethyl) C-H bonds.[12]

  • N-H Bend (1650-1580 cm⁻¹): Is there a sharp peak in this region? This complements the N-H stretching data to confirm the primary amine.

  • Fingerprint Region (Below 1500 cm⁻¹): While complex, this region should show strong absorptions corresponding to the pyridine ring vibrations and the aromatic C-N stretch.[13] The weaker C-S stretch may be present but could be obscured by other peaks.

Part 4: Comparison with Alternative Analytical Techniques

While FT-IR is an excellent tool for functional group identification, it is not a standalone solution for complete structural elucidation. For unambiguous validation, especially in a regulated environment, data should be corroborated with orthogonal techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the carbon-hydrogen framework of the molecule. It can confirm the connectivity of atoms, the number of protons on each carbon, and the specific substitution pattern on the pyridine ring, which FT-IR can only suggest.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering definitive confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can provide an exact mass with enough accuracy to predict the elemental composition. Fragmentation patterns can further support the proposed structure.

Synergy of Techniques: FT-IR confirms the building blocks (functional groups) are present, NMR confirms how they are connected, and MS confirms the final product has the correct mass and formula. This multi-faceted approach represents the gold standard in chemical characterization.

References

  • PatSnap. (2025, September 22). Improving Pharmaceutical Monitoring With FTIR Sensitivity. PatSnap Eureka. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • Asian Journal of Physics. (1997). Infrared Spectral Studies of Some Substituted Pyridines. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. [Link]

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • ResearchGate. (n.d.). FTIR spectra of petroleum thioethers. [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. [Link]

  • Specac Ltd. (2026, January 28). Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. [Link]

  • Roczniki Chemii. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]

  • AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. [Link]

  • ResearchGate. (2026, March 19). Application of Fourier Transform Infrared Spectroscopy (FTIR) for Quantitative Analysis of Pharmaceutical Compounds. [Link]

  • MtoZ Biolabs. (n.d.). Pyridine Infrared Spectroscopy Analytical Service. [Link]

  • MDPI. (2020, November 30). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation. [Link]

  • YouTube. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine Derivatives. [Link]

  • SlideShare. (n.d.). The features of IR spectrum. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

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Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine. Designed for researchers, scientists, and drug development professionals, the fo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine. Designed for researchers, scientists, and drug development professionals, the following protocols integrate established safety principles with regulatory compliance to ensure personnel safety and environmental protection. Given that specific safety data for this compound is not extensively published, this document synthesizes information from structurally related pyridine derivatives and organosulfur compounds, alongside general hazardous waste management standards from authoritative sources.

Hazard Assessment and Chemical Profile

A thorough understanding of a chemical's potential hazards is the foundation of its safe management. 5-(Ethylsulfanyl)-3-methylpyridin-2-amine is a substituted pyridine, a class of heterocyclic aromatic compounds. Its structure suggests a hazard profile influenced by both the pyridine ring and the ethylsulfanyl group.

Causality of Hazards:

  • Pyridine Moiety: Pyridine and its derivatives are known for their potential toxicity and local irritant effects on skin and eyes.[1] Absorption through the skin can lead to systemic effects similar to those from inhalation.[1] Many substituted pyridines are classified as harmful or toxic if swallowed or in contact with skin.[2]

  • Organosulfur Moiety: The presence of sulfur necessitates special consideration during thermal decomposition or incineration. Burning organosulfur compounds can release toxic sulfur oxides (SOx), which are environmental pollutants and respiratory irritants.[3] Therefore, disposal requires specialized high-temperature incinerators equipped with scrubbers.[3][4]

Anticipated Hazard Profile Summary:

Hazard Category Anticipated Risk Rationale & Supporting Evidence
Acute Toxicity (Oral, Dermal) High Structurally similar pyridine compounds are classified as "Toxic if swallowed" and "Fatal/Toxic in contact with skin."[2]
Skin & Eye Irritation High Pyridine derivatives are known to cause local irritation, and some can lead to serious eye damage.[1]
Respiratory Irritation Moderate to High May cause respiratory irritation upon inhalation of dust or fumes.[5]

| Environmental Hazard | High | Pyridine-based compounds can be harmful to aquatic life.[6] Uncontrolled release must be avoided. |

Mandatory Personal Protective Equipment (PPE) and Handling

All handling and disposal preparation for 5-(Ethylsulfanyl)-3-methylpyridin-2-amine must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Eye Protection: Chemical splash goggles or a face shield are mandatory.[8]

  • Hand Protection: Use chemical-resistant gloves. Given the aromatic and sulfur-containing nature, nitrile or butyl rubber gloves are recommended. Always consult the glove manufacturer's compatibility chart.[8]

  • Body Protection: A lab coat, buttoned fully, is required. A chemical-resistant apron may be advisable for larger quantities.[8]

  • Respiratory Protection: Not typically required if work is performed within a functioning chemical fume hood. If there is a risk of aerosol or dust generation outside of a hood, a NIOSH-approved respirator with appropriate cartridges should be used.

Step-by-Step Disposal Protocol

Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[7] As a pyridine derivative, it is classified as hazardous waste and requires professional disposal.[1][8]

Step 1: Waste Classification Based on its chemical structure and the known hazards of related compounds, 5-(Ethylsulfanyl)-3-methylpyridin-2-amine must be classified as hazardous waste. This classification is the first and most critical step, dictating all subsequent actions. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9]

Step 2: Waste Collection and Segregation

  • Container Selection: Collect all waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a designated, compatible hazardous waste container.[7][10] A glass container with a screw cap is generally suitable for laboratory quantities.[1] Ensure the container is in good condition and free from leaks.[10]

  • Segregation: Do not mix this waste stream with other chemical wastes.[10] The amine and sulfur functional groups present a risk of unknown and potentially hazardous reactions with incompatible materials, such as strong oxidizing agents or acids.[7]

Step 3: Labeling Properly label the waste container immediately upon the first addition of waste. The label must include:

  • The words "HAZARDOUS WASTE ".[7][10]

  • The full chemical name: "5-(Ethylsulfanyl)-3-methylpyridin-2-amine ".[7]

  • A clear indication of the hazards (e.g., "Toxic," "Irritant").[8]

  • The accumulation start date.

Step 4: Temporary Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][7]

  • The storage location must provide secondary containment to control any potential leaks.

  • Ensure the container is stored away from sources of ignition, heat, and direct sunlight, and segregated from incompatible materials.[1][7]

Step 5: Final Disposal

  • The primary and recommended method for the final disposal of pyridine-based and organosulfur compounds is high-temperature incineration in a licensed hazardous waste facility.[4][8] These facilities are equipped with specialized incinerators and exhaust gas scrubbers to handle hazardous byproducts.[3]

  • Contact your institution's Environmental Health & Safety (EHS) department or equivalent office to arrange for pickup and disposal.[7][8] They will coordinate with a certified hazardous waste contractor.

  • Complete all required waste disposal manifests and documentation as instructed by your EHS office.

Emergency Spill Management

In the event of a spill, immediate and correct action is critical to mitigate risks.

  • Evacuate & Secure: Immediately alert others and evacuate all non-essential personnel from the area.[7]

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room if it is safe to do so.[7]

  • Don PPE: Before addressing the spill, don the full PPE as described in Section 2.

  • Contain: Use an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical sorbent to contain the spill.[7] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water, followed by a solvent rinse if necessary), collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department according to your institution's policies.

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper management and disposal of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine waste.

G cluster_0 Disposal Workflow for 5-(Ethylsulfanyl)-3-methylpyridin-2-amine A Waste Generated: 5-(Ethylsulfanyl)-3-methylpyridin-2-amine and contaminated materials B Is there a spill? A->B E Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Don Full PPE 3. Contain with Inert Absorbent B->E YES F Collect waste in a compatible, sealed, and labeled container. B->F NO C YES D NO E->F G Store container in a cool, dry, well-ventilated secondary containment area. F->G H Store away from incompatible materials (e.g., strong oxidizers, acids). G->H I Contact Institutional EHS Office for professional disposal. H->I J End: Waste is safely managed for incineration by a licensed facility. I->J

Caption: A workflow for the safe disposal of laboratory chemical waste.

References

  • Benchchem. Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Benchchem.
  • Cameo Chemicals. PYRIDINE.
  • Tetra Tech.
  • Sciencemadness Wiki. Proper disposal of chemicals.
  • ACTenviro.
  • NCBI. Toxicological Profile for Pyridine.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • U.S. EPA. Waste, Chemical, and Cleanup Enforcement.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.
  • The Good Scents Company. 5-ethyl-2-methyl pyridine, 104-90-5.
  • TCI Chemicals.
  • ChemicalBook.

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